molecular formula C22H43O6PS B12368771 (2S)-Ompt

(2S)-Ompt

Cat. No.: B12368771
M. Wt: 466.6 g/mol
InChI Key: FCVJYKICQNLXAX-XPTLAUCJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-oleoyl-2-methylglycero-3-phosphothionate is a glycerophospholipid obtained by formal condensation of the carboxy group of oleic acid with the primary hydroxy group of (2S)-2-methylglycero-3-phosphothionate. It has a role as a lysophosphatidic acid receptor 3 agonist. It is an organic thiophosphate, a glycerophospholipid and an ether lipid. It is functionally related to an oleic acid.

Properties

Molecular Formula

C22H43O6PS

Molecular Weight

466.6 g/mol

IUPAC Name

[(2S)-3-dihydroxyphosphinothioyloxy-2-methoxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C22H43O6PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(23)27-19-21(26-2)20-28-29(24,25)30/h10-11,21H,3-9,12-20H2,1-2H3,(H2,24,25,30)/b11-10-/t21-/m0/s1

InChI Key

FCVJYKICQNLXAX-XPTLAUCJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=S)(O)O)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)(O)O)OC

Origin of Product

United States

Foundational & Exploratory

(2S)-Ompt: A Technical Guide to its Mechanism of Action as a Selective LPA3 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

(2S)-Oleoyl-O-methyl-glyceryl-phosphothionate , or (2S)-Ompt , is a synthetically engineered analog of lysophosphatidic acid (LPA). As a metabolically stabilized compound, it exhibits potent and selective agonist activity at the lysophosphatidic acid receptor 3 (LPA3), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound functions as a high-affinity agonist at the LPA3 receptor. Its binding initiates a cascade of intracellular signaling events, characteristic of GPCR activation. Notably, this compound displays biased agonism, demonstrating different potencies for various downstream signaling pathways when compared to the endogenous ligand, LPA. This phenomenon is attributed to its interaction with a distinct binding site on the LPA3 receptor.

Binding and Receptor Activation

Recent molecular docking studies suggest the presence of two distinct agonist binding cavities within the LPA3 receptor: a "Lower Cavity" near the cytoplasm and an "Upper Cavity" in the transmembrane and extracellular regions. While the endogenous ligand LPA preferentially binds to the Lower Cavity, this compound shows a high affinity for the Upper Cavity.[1][2] This differential binding is thought to induce a unique conformational change in the receptor, leading to the observed biased signaling.

Upon binding of this compound, the LPA3 receptor couples to heterotrimeric G proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[3]

Quantitative Data Summary

The potency of this compound as an LPA3 receptor agonist has been quantified in various functional assays, primarily using HEK293 cells transfected with the LPA3 receptor. The following tables summarize the key quantitative data, highlighting the biased agonism of this compound compared to LPA.

ParameterThis compound EC50 (nM)LPA EC50 (nM)Reference(s)
Receptor Phosphorylation10270[4][5]
ERK 1/2 Phosphorylation5290
Intracellular Ca2+ Mobilization425300

Table 1: Comparative EC50 values of this compound and LPA for LPA3 receptor-mediated signaling events.

ParameterObservationReference(s)
Enantiomeric Potency (Calcium Release)This compound is 5-20 fold more potent than (2R)-Ompt in LPA3-transfected Sf9 and RH7777 cells.
GTP[γ-35S] Binding in LPA3-transfected membranesThis compound efficiently stimulates GTP[γ-35S] binding.

Table 2: Additional quantitative and semi-quantitative data for this compound activity.

Signaling Pathways

The activation of the LPA3 receptor by this compound triggers multiple downstream signaling pathways, including the phospholipase C (PLC) pathway and the MAPK/ERK and PI3K/Akt pathways.

Phospholipase C and Calcium Mobilization

LPA3 receptor coupling to Gαq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

LPA3_Ca_Signaling Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 binds Gq11 Gαq/11 LPA3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers

LPA3-mediated calcium mobilization pathway.
MAPK/ERK and PI3K/Akt Pathways

This compound is a particularly potent activator of the MAPK/ERK pathway, showing a significantly lower EC50 value compared to LPA. This pathway is crucial for regulating cell proliferation and differentiation. Additionally, this compound stimulates the phosphorylation of Akt, a key node in the PI3K pathway that governs cell survival and metabolism.

LPA3_MAPK_Akt_Signaling Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 G_protein Gαq/11 / Gαi/o LPA3->G_protein Signaling_Intermediates Signaling Intermediates G_protein->Signaling_Intermediates PI3K PI3K Signaling_Intermediates->PI3K MAPK_Cascade MAPK Cascade (e.g., Raf/MEK) Signaling_Intermediates->MAPK_Cascade Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt phosphorylates Cellular_Responses Cellular Responses (Proliferation, Survival) pAkt->Cellular_Responses ERK ERK1/2 MAPK_Cascade->ERK pERK p-ERK1/2 (Active) ERK->pERK phosphorylates pERK->Cellular_Responses

LPA3-mediated MAPK/ERK and PI3K/Akt signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in LPA3-transfected HEK293 cells following stimulation with this compound.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the human LPA3 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Plate the cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

    • Prepare a Fura-2 AM (or Fluo-4 AM) stock solution in DMSO. Dilute the Fura-2 AM in the loading buffer to a final concentration of 2-5 µM.

    • Aspirate the culture medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • Aspirate the dye-loading solution and wash the cells twice with 100 µL of loading buffer without the dye.

    • After the final wash, add 100 µL of loading buffer to each well.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader (e.g., FlexStation or FLIPR) capable of kinetic reading and automated liquid addition.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., for Fura-2, ratio of emissions at 510 nm from excitation at 340 nm and 380 nm).

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Add 25 µL of this compound at various concentrations (prepared in loading buffer) to the wells.

    • Continue to record the fluorescence signal for at least 2-3 minutes.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities at the two emission wavelengths (for ratiometric dyes) or as a change in fluorescence intensity from baseline.

    • Plot the peak fluorescence change against the logarithm of the this compound concentration to determine the EC50 value.

MAPK (ERK1/2) and Akt Phosphorylation Assay

This protocol details the detection of ERK1/2 and Akt phosphorylation by Western blotting.

  • Cell Culture and Treatment:

    • Culture and plate LPA3-transfected HEK293 cells as described for the calcium mobilization assay, typically in 6-well plates.

    • Once the cells reach 80-90% confluency, serum-starve them for 12-24 hours in serum-free DMEM.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes for peak phosphorylation).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of the lysates and prepare samples with Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Separate the proteins (20-40 µg per lane) by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) or phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 or total Akt.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated protein to total protein for each sample.

    • Plot the normalized phosphorylation levels against the logarithm of the this compound concentration to determine the EC50 value.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture LPA3-HEK293 cells Plate Plate cells in 6-well plates Culture->Plate Starve Serum-starve for 12-24h Plate->Starve Treat Treat with this compound (various concentrations, 15 min) Starve->Treat Lysis Cell Lysis Treat->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blotting Immunoblotting (p-ERK, total ERK) Transfer->Blotting Detection ECL Detection Blotting->Detection Analysis Densitometry & EC50 Calculation Detection->Analysis

Workflow for ERK phosphorylation assay.

References

(2S)-Ompt: A Technical Guide to its LPA3 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Ompt, or L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a metabolically stabilized analog of lysophosphatidic acid (LPA) that has emerged as a potent and selective agonist for the LPA3 receptor.[1] As a G protein-coupled receptor, LPA3 is implicated in a variety of physiological and pathophysiological processes, making it a target of significant interest in drug discovery.[2][3] This technical guide provides a comprehensive overview of the LPA3 receptor agonist activity of this compound, including its quantitative pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Profile

This compound exhibits a distinct pharmacological profile, demonstrating potent and selective activation of the LPA3 receptor. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Potency of this compound and Related Compounds at LPA Receptors

CompoundReceptorAssayCell LineEC50 (nM)Reference
This compoundLPA3ERK 1/2 PhosphorylationHEK 2935[4]
This compoundLPA3Receptor PhosphorylationHEK 29310[4]
This compoundLPA3Intracellular CalciumHEK 293425[4][5]
OMPT (racemic)LPA3GTPγS BindingHEK293T276[6]
LPA (18:1)LPA1GTPγS BindingHEK293T128[6]
LPA (18:1)LPA2GTPγS BindingHEK293T27[6]
LPA (18:1)LPA3GTPγS BindingHEK293T196[6]
LPA (18:1)LPA3ERK 1/2 PhosphorylationHEK 293290[4]
LPA (18:1)LPA3Receptor PhosphorylationHEK 293270[4]
LPA (18:1)LPA3Intracellular CalciumHEK 293300[4][5]

Table 2: Comparative Activity of this compound and its Enantiomer

CompoundAssayCell LinesRelative PotencyReference
This compound vs. (2R)-OmptCalcium ReleaseLPA3-transfected Sf9 and Rh7777This compound is 5-20 fold more active[1]

Signaling Pathways Activated by this compound

Activation of the LPA3 receptor by this compound initiates a cascade of intracellular signaling events. The LPA3 receptor is known to couple to multiple G proteins, primarily Gαq/11 and Gαi/o, leading to the activation of various downstream effectors.[3][7][8][9]

LPA3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein Coupling cluster_downstream Downstream Effectors Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 binds Gq11 Gαq/11 LPA3->Gq11 activates Gio Gαi/o LPA3->Gio activates MAPK MAPK (ERK) LPA3->MAPK activates Akt Akt LPA3->Akt activates PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca ↑ [Ca2+]i IP3->Ca PKC->MAPK

LPA3 receptor signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key in vitro assays.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation : Membranes from HEK293T cells transiently expressing the LPA3 receptor are prepared.

  • Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µg/mL saponin.

  • Reaction Mixture : Membranes (10-20 µg of protein) are incubated with various concentrations of this compound, 10 µM GDP, and 0.1 nM [35S]GTPγS in the assay buffer.

  • Incubation : The reaction is carried out for 60 minutes at 30°C.

  • Termination and Detection : The incubation is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

GTP_gamma_S_Workflow start Start membranes Prepare LPA3-expressing cell membranes start->membranes reagents Prepare assay buffer, This compound dilutions, GDP, and [35S]GTPγS membranes->reagents incubate Incubate membranes with reagents at 30°C for 60 min reagents->incubate filter Rapidly filter reaction mixture through glass fiber filters incubate->filter wash Wash filters to remove unbound radioactivity filter->wash count Quantify bound [35S]GTPγS using liquid scintillation counting wash->count analyze Analyze data and determine EC50 count->analyze end End analyze->end

Workflow for a typical GTPγS binding assay.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following LPA3 receptor activation, typically through the Gαq/11 pathway.

  • Cell Culture : LPA3-expressing cells (e.g., Sf9 or HEK293) are seeded in 96-well plates.

  • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Addition : The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is recorded before the addition of various concentrations of this compound.

  • Data Acquisition : Fluorescence intensity is monitored in real-time for a period of 1-3 minutes following compound addition.

  • Data Analysis : The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated and used to determine the EC50 value.

MAPK/ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway.

  • Cell Treatment : Serum-starved LPA3-expressing cells are treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

  • Cell Lysis : Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined.

  • Western Blotting or ELISA : Phosphorylated ERK (p-ERK) and total ERK levels are quantified using specific antibodies via Western blotting or a sandwich ELISA.

  • Data Analysis : The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation and to generate a dose-response curve.

Biased Agonism of this compound

Recent evidence suggests that this compound may act as a biased agonist at the LPA3 receptor.[4][5] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another when binding to the same receptor. In the case of this compound, it appears to be significantly more potent in inducing ERK phosphorylation compared to its ability to stimulate intracellular calcium mobilization.[4][5] This phenomenon highlights the complexity of LPA3 receptor pharmacology and presents opportunities for the development of pathway-selective drugs with improved therapeutic profiles.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the LPA3 receptor. Its potency, selectivity, and potential biased agonism make it an important lead compound for the development of novel therapeutics targeting this receptor. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further studies, particularly in in vivo models, will be crucial to fully elucidate the therapeutic potential of targeting the LPA3 receptor with agonists like this compound.

References

An In-depth Technical Guide on (2S)-O-methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Nomenclature: The term "(2S)-Ompt" is ambiguous. Scientific literature predominantly uses this designation to refer to (2S)-O-methyl-L-tyrosine , an amino acid derivative. However, the same abbreviation has also been used for L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, a lysophosphatidic acid analog. This guide will focus on the more common and well-characterized compound, (2S)-O-methyl-L-tyrosine.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of (2S)-O-methyl-L-tyrosine, a compound of interest for researchers in drug development and neuroscience.

Chemical Structure and Properties

(2S)-O-methyl-L-tyrosine, also known as 4-Methoxy-L-phenylalanine, is a derivative of the amino acid L-tyrosine.[1][2] Its chemical structure consists of a phenylalanine core with a methoxy (B1213986) group substituted at the para-position of the phenyl ring. The "(2S)" designation refers to the stereochemistry at the alpha-carbon, indicating the L-configuration.

IUPAC Name: (2S)-2-amino-3-(4-methoxyphenyl)propanoic acid

Chemical Structure:

G start Start dissolve Dissolve N-Benzyloxycarbonyl- O-methyl-L-tyrosine in Ethanol start->dissolve add_catalyst Add to a suspension of 10% Pd/C in Cyclohexene dissolve->add_catalyst reflux Heat at reflux for 1 hour add_catalyst->reflux cool Cool to ambient temperature reflux->cool filter Filter to remove catalyst cool->filter concentrate Concentrate filtrate filter->concentrate end End: (2S)-O-methyl-L-tyrosine concentrate->end G cluster_pathway Dopamine Synthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Ompt (2S)-O-methyl-L-tyrosine Ompt->Inhibition Competitive Inhibition Tyrosine_Hydroxylase_label Tyrosine Hydroxylase

References

An In-depth Technical Guide to the Synthesis and Purification of (2S)-O-methyl-N-acetyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (2S)-O-methyl-N-acetyl-L-tyrosine, a derivative of the amino acid L-tyrosine. This document outlines a common and effective two-step synthetic pathway, starting from the readily available L-tyrosine, and details the subsequent purification protocols to obtain the final product with high purity. The IUPAC name for this compound is (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid[1].

Synthesis Methodology

The synthesis of (2S)-O-methyl-N-acetyl-L-tyrosine is typically achieved through a two-step process:

  • N-acetylation of L-tyrosine: The amino group of L-tyrosine is first protected by acetylation using acetic anhydride (B1165640) under alkaline conditions. This step yields N-acetyl-L-tyrosine.

  • O-methylation of N-acetyl-L-tyrosine: The phenolic hydroxyl group of N-acetyl-L-tyrosine is then methylated to yield the final product, (2S)-O-methyl-N-acetyl-L-tyrosine. The Williamson ether synthesis is a common method for this transformation.

Below are the detailed experimental protocols for each step.

Step 1: N-acetylation of L-Tyrosine

This procedure involves the reaction of L-tyrosine with acetic anhydride in an aqueous alkaline solution. The pH of the reaction is carefully controlled to favor N-acetylation over O-acetylation and to prevent the formation of di-acetylated byproducts[2][3].

Experimental Protocol:

  • Dissolution: Disperse 100 g of L-tyrosine in 200 ml of water with vigorous stirring.

  • Basification: Slowly add a 30% sodium hydroxide (B78521) solution dropwise until the L-tyrosine is completely dissolved, adjusting the pH to approximately 12.05[4].

  • Acetylation: Cool the solution and add 59.2 g of acetic anhydride dropwise over 30 minutes. Concurrently, add a 30% sodium hydroxide solution to maintain the pH between 8 and 10[4].

  • Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to 11.50 with a sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes to hydrolyze any O-acetylated byproducts.

  • Precipitation: Acidify the solution to a pH of 1.72 with industrial hydrochloric acid to precipitate the N-acetyl-L-tyrosine.

  • Isolation of Crude Product: Concentrate the mixture under reduced pressure at 80°C until a solid is formed. Cool the residue to 4°C to complete crystallization and then collect the crude N-acetyl-L-tyrosine by filtration.

Purification of N-acetyl-L-tyrosine:

  • Extraction: Slurry the crude product in three times its volume of 95% ethanol (B145695) at 60°C to extract the N-acetyl-L-tyrosine, leaving behind inorganic salts and unreacted L-tyrosine.

  • Crystallization: Concentrate the ethanol extract under reduced pressure to recover the solvent and induce crystallization. Collect the crystals of N-acetyl-L-tyrosine II.

  • Decolorization and Recrystallization: Dissolve the N-acetyl-L-tyrosine II in an equal amount of purified water at 65°C. Add 0.5% (by weight of the crude product) of activated carbon and stir for 10 minutes. Filter the hot solution, then cool the filtrate to 4°C to recrystallize the purified N-acetyl-L-tyrosine. Filter and dry the final product. A total yield of 78-80% can be expected for this process.

Table 1: Quantitative Data for N-acetylation of L-Tyrosine

ParameterValueReference
L-Tyrosine100 g
Water200 ml
30% Sodium HydroxideAs needed for pH adjustment
Acetic Anhydride59.2 g
Reaction Temperature60°C (for hydrolysis)
Reaction pH8-10 (acetylation), 11.5 (hydrolysis)
Final Product (N-acetyl-L-tyrosine)~100 g (from 100 g L-tyrosine)
Overall Yield 78-80% ****
Step 2: O-methylation of N-acetyl-L-tyrosine

The Williamson ether synthesis is a suitable method for the O-methylation of the phenolic hydroxyl group of N-acetyl-L-tyrosine. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.

Experimental Protocol (General Procedure):

  • Dissolution and Deprotonation: Dissolve the purified N-acetyl-L-tyrosine in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide. Add a slight excess of a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

  • Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 100°C for 1 to 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining salts and base.

  • Purification: The crude (2S)-O-methyl-N-acetyl-L-tyrosine can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Table 2: Reagents and Conditions for O-methylation of N-acetyl-L-tyrosine

ParameterReagent/ConditionReference
Starting MaterialN-acetyl-L-tyrosine-
BasePotassium Carbonate (or other suitable base)
Methylating AgentMethyl Iodide or Dimethyl Sulfate
SolventAcetonitrile or N,N-Dimethylformamide
Reaction Temperature50-100°C
Reaction Time1-8 hours

Note: Specific quantitative data for the yield and purity of the O-methylation of N-acetyl-L-tyrosine were not available in the searched literature. These would need to be determined empirically.

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of (2S)-O-methyl-N-acetyl-L-tyrosine.

Synthesis_Purification_Workflow cluster_start Starting Material cluster_acetylation Step 1: N-acetylation cluster_methylation Step 2: O-methylation cluster_end Final Product L-Tyrosine L-Tyrosine Acetylation N-acetylation (Acetic Anhydride, NaOH) L-Tyrosine->Acetylation Crude_NALT Crude N-acetyl-L-tyrosine Acetylation->Crude_NALT Purification_NALT Purification (Extraction, Recrystallization) Crude_NALT->Purification_NALT Pure_NALT Pure N-acetyl-L-tyrosine Purification_NALT->Pure_NALT Methylation O-methylation (Methyl Iodide, K2CO3) Pure_NALT->Methylation Crude_Final Crude (2S)-Ompt Methylation->Crude_Final Purification_Final Purification (Chromatography/Recrystallization) Crude_Final->Purification_Final Final_Product (2S)-O-methyl-N-acetyl-L-tyrosine (this compound) Purification_Final->Final_Product

Caption: Synthesis and purification workflow for (2S)-O-methyl-N-acetyl-L-tyrosine.

Biological Context

While specific signaling pathways for (2S)-O-methyl-N-acetyl-L-tyrosine are not extensively documented, its precursor, N-acetyl-L-tyrosine, is recognized for its role as a more soluble form of L-tyrosine, an amino acid essential for the synthesis of neurotransmitters such as dopamine. Further research may elucidate the specific biological activities and pathways associated with the O-methylated derivative.

References

The Biological Role of (2S)-OMPT in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2S)-OMPT (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate) is a potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathophysiological processes. As a metabolically stabilized analog of Lysophosphatidic Acid (LPA), this compound serves as a critical pharmacological tool for elucidating the specific signaling pathways mediated by the LPA3 receptor. This document provides an in-depth technical overview of the biological role of this compound in cell signaling, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the associated signaling cascades.

Introduction to this compound

This compound is a chiral phosphorothioate (B77711) analog of LPA. Its key structural modifications—a methyl ether at the sn-2 position and a phosphorothioate in place of the phosphate (B84403) group—confer resistance to degradation by cellular lipases and phosphatases, resulting in a more stable and durable signaling molecule compared to endogenous LPA.

The "(2S)-" designation refers to the stereochemistry at the second carbon of the glycerol (B35011) backbone, which has been shown to be crucial for its high potency. The (2S)-enantiomer is significantly more active than its (2R) counterpart, demonstrating 5- to 20-fold greater activity in inducing calcium release, a primary downstream effect of LPA3 activation[1]. This compound has been identified as a valuable probe for dissecting LPA signaling in complex systems, including cancer cell lines like OVCAR3, where it stimulates calcium mobilization, Interleukin-6 (IL-6) production, and the phosphorylation of key signaling kinases such as MAPK (ERK) and Akt[1].

LPA3 Receptor-Mediated Signaling Pathway

Activation of the LPA3 receptor by this compound initiates a cascade of intracellular events. LPA3 primarily couples to Gq/11 and Gi/o proteins[2][3]. The binding of this compound induces a conformational change in the receptor, leading to the activation of these G proteins and the dissociation of their α and βγ subunits, which then modulate various downstream effectors.

The Gq/11 pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This calcium influx, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes.

Simultaneously, signaling through Gi/o can lead to the inhibition of adenylyl cyclase, while the Gβγ subunits can activate other pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-Raf-MEK-ERK (MAPK) cascade. These pathways are central to regulating cell proliferation, survival, migration, and cytokine production. Recent studies also suggest that this compound may act as a biased agonist, preferentially activating certain downstream pathways over others when compared to the endogenous ligand, LPA.

LPA3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OMPT This compound LPA3 LPA3 Receptor OMPT->LPA3 Gq Gq/11 LPA3->Gq activates PI3K PI3K LPA3->PI3K activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Akt Akt PI3K->Akt activates MAPK MEK/ERK (MAPK) PI3K->MAPK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER triggers release Ca Ca2+ ER->Ca pAkt p-Akt (Active) Akt->pAkt NFkB NF-κB pAkt->NFkB activates CellResponse Cellular Responses (Proliferation, Survival, Cytokine Production) pAkt->CellResponse pMAPK p-MAPK (Active) MAPK->pMAPK pMAPK->NFkB activates pMAPK->CellResponse IL6 IL-6 Gene Transcription NFkB->IL6 Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_load Dye Loading cluster_measure Measurement P0 Seed cells (e.g., LPA3-HEK293) in 96-well black, clear-bottom plate P1 Culture overnight (37°C, 5% CO2) P0->P1 L0 Prepare Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM, 2.5 mM probenecid) L1 Aspirate media, add loading solution L0->L1 L2 Incubate for 30-60 min at 37°C L1->L2 L3 Aspirate loading solution, add assay buffer (HBSS + 20 mM HEPES) L2->L3 M0 Place plate in fluorescence plate reader (e.g., FlexStation, FLIPR) M1 Set instrument parameters (Ex: 494 nm, Em: 516 nm) M0->M1 M2 Record baseline fluorescence M1->M2 M3 Inject this compound (agonist) M2->M3 M4 Record kinetic fluorescence response M3->M4

References

(2S)-Ompt: A Technical Guide to its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Ompt, with the full chemical name L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a synthetically derived, metabolically stabilized analog of lysophosphatidic acid (LPA). It has been identified as a potent and selective agonist for the lysophosphatidic acid receptor 3 (LPA3), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial pharmacological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of specific G protein-coupled receptors (GPCRs). The transient nature of LPA, due to its rapid degradation by cellular enzymes, has prompted the development of more stable analogs to facilitate the study of LPA receptor signaling and function. This compound emerged from these efforts as a valuable pharmacological tool. Its resistance to metabolic degradation, combined with its high potency and selectivity for the LPA3 receptor, makes it an ideal probe for elucidating the physiological roles of this receptor subtype and for exploring its potential as a therapeutic target.

Discovery and Synthesis

The discovery of this compound was rooted in the need for metabolically stable LPA analogs with receptor subtype selectivity. The key structural modifications in this compound compared to endogenous LPA are the methylation of the hydroxyl group at the sn-2 position and the substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) headgroup. These changes confer enhanced stability against hydrolysis.

Enantioselective Synthesis of this compound

The synthesis of the stereochemically pure this compound enantiomer was crucial for its characterization, as biological activity is often highly dependent on stereochemistry. The enantioselective synthesis was first reported by Qian et al. (2003).

Experimental Protocol: Enantioselective Synthesis of this compound

The following protocol is a summary of the synthetic route described by Qian et al. (2003):

  • Starting Material: The synthesis commences with commercially available (R)-solketal.

  • Phosphorylation: The hydroxyl group of (R)-solketal is phosphorylated using a phosphoramidite (B1245037) reagent, followed by sulfurization to introduce the phosphorothioate (B77711) moiety.

  • Deprotection: The acetonide protecting group is removed under acidic conditions to yield the corresponding diol.

  • Selective Acylation: The primary hydroxyl group is selectively acylated with oleoyl (B10858665) chloride in the presence of a suitable base.

  • Methylation: The secondary hydroxyl group is methylated using a methylating agent, such as methyl iodide, in the presence of a base.

  • Final Deprotection: The protecting groups on the phosphate moiety are removed to yield the final product, this compound.

  • Purification: The final compound is purified using chromatographic techniques to ensure high purity.

G start (R)-Solketal step1 Phosphorylation & Sulfurization start->step1 intermediate1 Phosphorothioate Intermediate step1->intermediate1 step2 Acidic Deprotection intermediate1->step2 intermediate2 Diol Intermediate step2->intermediate2 step3 Selective Acylation (Oleoyl Chloride) intermediate2->step3 intermediate3 Monoacylated Intermediate step3->intermediate3 step4 Methylation intermediate3->step4 intermediate4 Methylated Intermediate step4->intermediate4 step5 Final Deprotection intermediate4->step5 end_product This compound step5->end_product

Synthetic workflow for this compound.

Pharmacological Characterization

The initial characterization of this compound focused on its activity at LPA receptors, revealing its high potency and selectivity for the LPA3 subtype. These studies employed various cell-based assays to quantify its effects on downstream signaling pathways.

Receptor Binding and Activation

The interaction of this compound with LPA receptors was primarily assessed through functional assays that measure G protein activation, a proximal event in GPCR signaling.

Experimental Protocol: GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the LPA receptor of interest (e.g., LPA3).

  • Assay Buffer: A suitable assay buffer containing GDP is prepared.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

  • Termination: The reaction is terminated by rapid filtration.

  • Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Data are analyzed to determine the EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal response.

Downstream Signaling Pathways

This compound, upon binding to the LPA3 receptor, activates several downstream signaling cascades, leading to various cellular responses.

Activation of the LPA3 receptor by this compound leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Cells endogenously expressing or transfected with the LPA3 receptor (e.g., Sf9 insect cells, RH7777 rat hepatoma cells, or OVCAR3 human ovarian cancer cells) are cultured in appropriate media.[1]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Cells are stimulated with varying concentrations of this compound.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence is used to determine the EC₅₀ for calcium mobilization.

G Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 Gq Gq LPA3->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca

This compound-induced calcium signaling pathway.

The activation of the LPA3 receptor by this compound also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Akt signaling pathways, which are crucial for cell growth, proliferation, and survival.[1]

Experimental Protocol: Western Blotting for MAPK and Akt Phosphorylation

  • Cell Treatment: Cells (e.g., OVCAR3) are treated with this compound for various time points.[1]

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of ERK and Akt, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Analysis: Band intensities are quantified to determine the extent of phosphorylation.

G start Cell Treatment with this compound step1 Cell Lysis start->step1 step2 Protein Quantification step1->step2 step3 SDS-PAGE step2->step3 step4 Western Transfer step3->step4 step5 Immunoblotting (p-ERK, p-Akt) step4->step5 step6 Chemiluminescent Detection step5->step6 end_product Quantification of Phosphorylation step6->end_product

Western blot workflow for MAPK/Akt phosphorylation.

In certain cell types, such as the OVCAR3 ovarian cancer cell line, this compound has been shown to induce the production and release of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1]

Experimental Protocol: IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Stimulation: OVCAR3 cells are stimulated with this compound for a specified period.[1]

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of IL-6 in the supernatant is measured using a commercially available IL-6 ELISA kit, following the manufacturer's instructions. This typically involves:

    • Coating a microplate with an IL-6 capture antibody.

    • Adding the cell supernatant.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader.

  • Quantification: The concentration of IL-6 is determined by comparison to a standard curve.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Potency of this compound in Calcium Mobilization Assays

Cell LineReceptor ExpressedEC₅₀ (nM)Fold More Active than (2R)-Ompt
Sf9LPA3Data not specified5-20
RH7777Endogenous LPA3Data not specified5-20
OVCAR3Endogenous LPA3Data not specifiedPotent activity observed

Data compiled from Echelon Biosciences product information, which cites Qian et al. (2003).

Table 2: Pharmacological Profile of this compound

AssayCell LineEffect
MAPK/Akt PhosphorylationOVCAR3Increased phosphorylation
IL-6 ProductionOVCAR3Increased production

Data compiled from Echelon Biosciences product information.

Conclusion

This compound is a well-characterized, potent, and selective agonist of the LPA3 receptor. Its metabolic stability makes it a superior tool compared to endogenous LPA for in vitro and potentially in vivo studies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound to investigate the roles of the LPA3 receptor in health and disease. Further research with this valuable compound will undoubtedly continue to unravel the complexities of LPA signaling and may pave the way for the development of novel therapeutics targeting the LPA3 receptor.

References

In Vitro Characterization of (2S)-Ompt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Ompt, the levorotatory enantiomer of 1-oleoyl-2-O-methyl-rac-glycerophosphothionate, is a metabolically stabilized analog of lysophosphatidic acid (LPA). It functions as a potent and selective agonist for the lysophosphatidic acid receptor 3 (LPA3). This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and pharmacological properties. The document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and drug development efforts.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs). The LPA3 receptor, in particular, is implicated in various physiological and pathological processes, including cell proliferation, migration, and inflammation. This compound has emerged as a valuable tool for studying LPA3-mediated signaling due to its enhanced stability and high potency compared to endogenous LPA. This guide outlines the essential in vitro methods to characterize the activity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vitro activity of this compound on the human LPA3 receptor.

Table 1: Potency of this compound in Functional Assays

AssayCell LineParameterValue (nM)Reference(s)
LPA3 Receptor PhosphorylationHEK293 (LPA3-transfected)EC5010 ± 2[1][2]
ERK1/2 PhosphorylationHEK293 (LPA3-transfected)EC505 ± 2[1]
Intracellular Calcium MobilizationSf9 (LPA3-transfected)EC50~425[1]
GTPγS BindingHEK293T (LPA3-transfected)EC50276[3]

(Note: The potency of this compound in inducing calcium release is noted to be 5-20 fold higher than its (2R)-enantiomer in LPA3-transfected Sf9 and rat hepatoma RH7777 cells.)

Signaling Pathways

This compound activates the LPA3 receptor, which primarily couples to Gαi/o and Gαq/11 proteins. This initiates a cascade of downstream signaling events.

LPA3 Receptor Activation and Downstream Signaling

Upon binding of this compound, the LPA3 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gαi/o Pathway: Activation of Gαi/o can lead to the inhibition of adenylyl cyclase, though its more prominent role in this context is the activation of the PI3K/Akt and MAPK/ERK signaling pathways.

LPA3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 Gq Gαq/11 LPA3->Gq Gi Gαi/o LPA3->Gi PLC PLC Gq->PLC activates PI3K PI3K Gi->PI3K activates MAPK MAPK/ERK (Phosphorylation) Gi->MAPK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Akt Akt (Phosphorylation) PI3K->Akt

Figure 1: LPA3 Receptor Downstream Signaling Pathways.
Signaling Pathway to IL-6 Production

Activation of the LPA3 receptor by this compound can lead to the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This process is mediated through the activation of the NF-κB signaling pathway.

IL6_Production_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 Gi Gαi/o LPA3->Gi PI3K PI3K Gi->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB IkappaB->NFkappaB_inactive inhibits NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active translocates IL6_gene IL-6 Gene NFkappaB_active->IL6_gene activates transcription IL6_mRNA IL-6 mRNA IL6_gene->IL6_mRNA IL6_protein IL-6 Protein (secreted) IL6_mRNA->IL6_protein

Figure 2: LPA3-mediated NF-κB Signaling to IL-6 Production.

Experimental Protocols

The following sections provide detailed methodologies for the in vitro characterization of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the LPA3 receptor.

  • Materials:

    • HEK293 cells stably expressing human LPA3 receptor.

    • [3H]-LPA (radioligand).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail.

    • 96-well plates.

    • Cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from LPA3-expressing HEK293 cells.

    • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-LPA (typically at or below its Kd), and varying concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled LPA.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value for this compound is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (LPA3-expressing cells) start->prep_membranes mix_reagents Mix Reagents in 96-well Plate: - Binding Buffer - [3H]-LPA (fixed conc.) - this compound (varied conc.) prep_membranes->mix_reagents add_membranes Add Cell Membranes mix_reagents->add_membranes incubate Incubate (RT, 60-90 min) add_membranes->incubate filter_wash Filter and Wash (Cell Harvester, GF/C filters) incubate->filter_wash count Quantify Radioactivity (Scintillation Counter) filter_wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Figure 3: Workflow for a Competitive Radioligand Binding Assay.
Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.

  • Materials:

    • HEK293 or CHO cells stably expressing the human LPA3 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • This compound.

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Seed LPA3-expressing cells into the microplates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

    • The EC50 value is determined by plotting the peak fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

ERK1/2 and Akt Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of ERK1/2 and Akt.

  • Materials:

    • HEK293 or OVCAR3 cells expressing the LPA3 receptor.

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt.

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Western blot transfer system.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Culture cells to near confluence and serum-starve overnight.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes).

    • Lyse the cells with ice-cold lysis buffer.

    • Determine protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK1/2 or total Akt as a loading control.

    • Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

IL-6 Production Assay (ELISA)

This assay quantifies the amount of IL-6 secreted by cells in response to this compound stimulation.

  • Materials:

    • OVCAR3 cells.

    • This compound.

    • Cell culture medium.

    • Human IL-6 ELISA kit.

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Seed OVCAR3 cells in 96-well plates and allow them to adhere.

    • Replace the medium with fresh medium containing varying concentrations of this compound.

    • Incubate for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Perform the IL-6 ELISA on the supernatants according to the manufacturer's protocol.

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of IL-6 from a standard curve.

Conclusion

This technical guide provides a framework for the comprehensive in vitro characterization of this compound. The presented data and protocols highlight its potent and selective agonism at the LPA3 receptor and its ability to activate key downstream signaling pathways. These methodologies can be adapted and expanded upon to further elucidate the pharmacological profile of this compound and to explore its potential as a therapeutic agent or a research tool in the study of LPA3 receptor biology.

References

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of (2S)-OMPT

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-OMPT (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate) is a metabolically stabilized analog of lysophosphatidic acid (LPA) that functions as a potent and selective agonist for the LPA3 receptor, a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including fertility and cancer.[1][2] Its stability, derived from the phosphorothioate (B77711) modification, makes it a valuable tool for investigating LPA3-mediated signaling pathways.[3][4] This document provides a comprehensive overview of the available pharmacodynamic data for this compound, including its mechanism of action, downstream signaling cascades, and in vitro effects. It also addresses the current gap in publicly available in vivo pharmacokinetic data and provides detailed experimental protocols for key assays cited.

Pharmacokinetics (ADME)

As of the date of this document, there is a notable absence of publicly available, peer-reviewed studies detailing the specific in vivo pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound.

However, insights can be drawn from related compounds:

  • Lysophosphatidic Acid (LPA) and its Analogs: Natural LPA is rapidly eliminated from the circulation, with studies in mice indicating a half-life of less than 30 seconds. The liver is the primary site of uptake and clearance.[5]

  • Phosphorothioate Oligonucleotides: The phosphorothioate modification, present in this compound, is known to confer resistance to degradation by phosphatases. In the context of antisense oligonucleotides, this modification leads to a longer elimination half-life (35 to 50 hours in animals) and broad distribution to organs such as the liver and kidney. These compounds are often highly bound to plasma proteins, which limits renal filtration of the parent drug.

These general principles suggest that this compound is likely to exhibit greater stability and a longer half-life in vivo compared to natural LPA, though empirical data are required for confirmation.

Pharmacodynamics

Mechanism of Action

This compound exerts its biological effects by acting as a potent agonist at the LPA3 receptor. The LPA3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαi/o proteins to initiate downstream signaling cascades. Docking and functional studies suggest that OMPT may interact with the LPA3 receptor at multiple sites, potentially explaining some of its distinct pharmacodynamic properties compared to endogenous LPA, including acting as a biased agonist.

Signaling Pathways

Upon binding of this compound, the LPA3 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathways activated are:

  • Gαq/11 Pathway: Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

  • Gαi/o Pathway: Activation of Gαi/o can lead to the inhibition of adenylyl cyclase, though its more prominent role in LPA3 signaling is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.

These pathways collectively regulate a multitude of cellular processes, including proliferation, survival, and cytokine production.

LPA3_Signaling_Pathway OMPT This compound LPA3R LPA3 Receptor OMPT->LPA3R binds Gq11 Gαq/11 LPA3R->Gq11 activates Gi Gαi/o LPA3R->Gi activates PLC Phospholipase C (PLC) Gq11->PLC stimulates PI3K PI3K Gi->PI3K activates MAPK MAPK (ERK) Phosphorylation Gi->MAPK activates (via βγ) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Cellular_Responses Cellular Responses (Proliferation, Survival, IL-6 Production) Ca_Release->Cellular_Responses PKC->Cellular_Responses Akt Akt Phosphorylation PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: LPA3 Receptor Signaling Pathway Activated by this compound.

In Vitro Pharmacological Effects

This compound has demonstrated potent activity in a variety of in vitro cellular assays, highlighting its selectivity for the LPA3 receptor.

  • Calcium Mobilization: this compound is a potent inducer of intracellular calcium release in cells expressing the LPA3 receptor, such as LPA3-transfected Sf9 and HEK293 cells.

  • MAPK/ERK Activation: The compound stimulates the phosphorylation of mitogen-activated protein kinases (MAPK), specifically ERK1/2, through the LPA3 receptor in transfected HEK293 cells.

  • Akt Phosphorylation: In OVCAR3 ovarian cancer cells, this compound induces the phosphorylation of Akt, a key component of the PI3K survival pathway.

  • Cytokine Production: this compound has been shown to be more potent than its (2R)-enantiomer in stimulating the production of Interleukin-6 (IL-6) in OVCAR3 cells.

  • Receptor Phosphorylation: Compared to endogenous LPA, OMPT is significantly more potent at inducing the phosphorylation of the LPA3 receptor itself.

Quantitative Data Summary

The following table summarizes the quantitative pharmacodynamic data for this compound from published literature.

ParameterCell Line / SystemValueReference
Receptor Phosphorylation LPA3-HEK293EC50: 10 ± 2 nM
ERK 1/2 Activation LPA3-HEK293More potent than LPA
Calcium Release LPA3-Sf9 & Rh77775-20 fold more active than (2R)-OMPT
IL-6 Production OVCAR3More potent than (2R)-OMPT
Akt Phosphorylation OVCAR3More potent than (2R)-OMPT

Detailed Experimental Protocols

The following sections provide generalized protocols for the key assays used to characterize the pharmacodynamics of this compound. These are based on standard methodologies reported in the literature.

Intracellular Calcium Flux Assay

This protocol describes a method to measure agonist-induced intracellular calcium mobilization using a fluorescent indicator dye.

Caption: Experimental Workflow for Intracellular Calcium Flux Assay.

Protocol Steps:

  • Cell Plating: Seed adherent cells (e.g., LPA3-transfected HEK293) in black-walled, clear-bottom 96-well microplates at a density of 40,000–80,000 cells per well. Culture overnight to allow for attachment.

  • Dye Preparation: Prepare a fluorescent calcium indicator dye-loading solution (e.g., Fluo-8 or Fluo-4 AM) in an appropriate buffer like Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).

  • Cell Loading: Remove the culture medium from the cells and add the dye-loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.

  • Assay: Place the plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation).

  • Data Acquisition: Establish a stable baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm). Inject a solution of this compound at various concentrations and immediately begin recording the change in fluorescence intensity over time.

  • Controls: Use a vehicle control (e.g., DMSO in buffer) to establish baseline and a positive control (e.g., ionomycin) to determine the maximum calcium response.

IL-6 Production Assay (ELISA)

This protocol outlines the measurement of secreted IL-6 from cultured cells following stimulation.

Protocol Steps:

  • Cell Culture: Plate OVCAR3 cells in 24-well plates at a density of approximately 3 x 10^3 cells per well and culture overnight.

  • Stimulation: Replace the culture medium with fresh, low-serum medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for IL-6 synthesis and secretion.

  • Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any detached cells.

  • ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available IL-6 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant IL-6. Use this curve to determine the concentration of IL-6 in the experimental samples. Normalize the results to cell number or total protein if necessary.

MAPK/Akt Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK and Akt as a measure of pathway activation.

Caption: Experimental Workflow for Western Blot Analysis of Protein Phosphorylation.

Protocol Steps:

  • Cell Culture and Treatment: Grow cells (e.g., OVCAR3, LPA3-HEK293) to 60-70% confluency. Serum-starve the cells for 4-18 hours to reduce basal signaling. Stimulate cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block non-specific binding sites on the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., rabbit anti-phospho-ERK [Thr202/Tyr204] or rabbit anti-phospho-Akt [Ser473]).

    • Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

  • Analysis: Re-probe the blot with antibodies for total ERK and total Akt to confirm equal protein loading. Quantify band intensity using densitometry software.

Conclusion

This compound is a potent and selective LPA3 receptor agonist that serves as a critical tool for elucidating the complex signaling and cellular functions mediated by this receptor. While its in vitro pharmacodynamic profile is well-characterized, demonstrating robust activation of Gαq/11 and Gαi/o-mediated pathways, a significant gap exists in the understanding of its in vivo pharmacokinetics. Future research focusing on the ADME properties of this compound will be essential for translating its utility from a laboratory tool to a potential therapeutic agent.

References

(2S)-Ompt: An In-Depth Technical Guide to Stability in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Ompt, chemically known as (2S)-1-oleoyl-2-O-methyl-glycero-phosphorothioate, is a synthetic analog of lysophosphatidic acid (LPA). It has been specifically engineered for enhanced metabolic stability, making it a valuable tool for studying LPA signaling pathways, particularly through its potent and selective agonism at the LPA3 receptor.[1][2][3] This guide provides a comprehensive overview of the stability of this compound in the context of biological assays, detailing the molecular modifications that confer its stability, recommended handling and storage procedures, and a discussion of its degradation pathways. While specific quantitative kinetic data is not extensively available in public literature, this guide consolidates the existing knowledge to inform best practices in research and drug development.

Core Concepts of this compound Stability

The enhanced stability of this compound compared to endogenous LPA is attributed to two key chemical modifications:

  • 2-O-methyl Group: The replacement of the hydroxyl group at the sn-2 position of the glycerol (B35011) backbone with a methyl ether linkage prevents acyl migration and protects the molecule from hydrolysis by lysophospholipases and acyltransferases.[1][4]

  • Phosphorothioate (B77711) Head Group: The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) head group confers resistance to dephosphorylation by lipid phosphate phosphatases (LPPs) and other phosphatases that readily degrade natural LPA.

These modifications result in a "long-lived" molecule, ensuring that its concentration remains more constant during in vitro and in vivo experiments, providing a more accurate representation of its effects on the LPA3 receptor.

Data Presentation: Stability Profile

Table 1: Chemical Stability of this compound under Various Conditions

ConditionStability ProfileRationale
pH Expected to be most stable at neutral pH (6.0-8.0). Susceptible to hydrolysis under strongly acidic or basic conditions.Phosphorothioate esters can undergo hydrolysis, although they are generally more resistant than phosphate esters. Extreme pH can catalyze this process.
Temperature Stable when stored at -20°C or below as a solid or in an appropriate organic solvent. In aqueous solutions, stability decreases with increasing temperature.Like most lipids, thermal energy can increase the rate of hydrolytic degradation. Freezer storage is recommended for long-term stability.
Oxidation The oleoyl (B10858665) (18:1) acyl chain contains a single double bond, making it susceptible to oxidation.Compared to polyunsaturated fatty acids, the monounsaturated oleoyl chain is relatively stable. However, protection from light and oxygen is advisable for long-term storage.

Table 2: Enzymatic Stability of this compound in Biological Matrices

Enzyme ClassStability ProfileRationale for Resistance
Lysophospholipases / Acyltransferases HighThe sn-2 O-methyl group blocks the site of action for these enzymes, which would otherwise hydrolyze or transfer the acyl chain.
Lipid Phosphate Phosphatases (LPPs) HighThe phosphorothioate head group is a poor substrate for LPPs, which are major enzymes in the degradation of extracellular LPA.
Esterases / Lipases HighThe sn-1 ester linkage is still present, but the overall molecule is designed to be lipase-resistant.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This protocol provides best practices for handling and storing this compound to ensure its stability and integrity for use in biological assays.

  • Receiving and Initial Storage: Upon receipt, this compound, typically supplied as a solid, should be stored at -20°C or below, protected from light.

  • Preparation of Stock Solutions:

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound.

    • Dissolve this compound in a suitable organic solvent such as methanol, ethanol (B145695), or DMSO.

    • Store stock solutions in glass vials with Teflon-lined caps (B75204) at -20°C. Avoid using plastic containers for storage of organic solutions to prevent leaching of impurities.

  • Preparation of Aqueous Working Solutions:

    • For biological assays, dilute the organic stock solution into the desired aqueous buffer or cell culture medium immediately before use.

    • Due to the potential for hydrolysis in aqueous environments, it is not recommended to store this compound in aqueous solutions for extended periods. If temporary storage is necessary, keep the solution at 4°C and use it within a few days.

Protocol 2: Hypothetical Protocol for Assessing this compound Stability in Plasma

This protocol describes a general workflow for quantifying the stability of this compound in a biological matrix like human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Materials:

    • This compound

    • Human plasma (with anticoagulant, e.g., EDTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Internal standard (e.g., a structurally similar lipid analog not present in plasma)

    • Acetonitrile (B52724) (ACN) and ethanol (EtOH) for protein precipitation

    • Formic acid (FA) for mobile phase acidification

  • Incubation:

    • Spike a known concentration of this compound into pre-warmed human plasma at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the plasma/ this compound mixture.

  • Sample Preparation (Protein Precipitation and Extraction):

    • To each plasma aliquot, add the internal standard.

    • Precipitate proteins by adding 2 volumes of a cold 1:1 (v/v) mixture of ACN and EtOH.

    • Vortex thoroughly and incubate at -20°C for at least 2 hours to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant containing this compound to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the concentration of this compound remaining versus time.

    • Determine the half-life (t½) by fitting the data to a first-order decay model.

Visualizations

Signaling and Degradation Pathways

The following diagrams illustrate the key concepts related to this compound's mechanism of action and stability.

LPA3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2S_Ompt This compound LPA3 LPA3 Receptor 2S_Ompt->LPA3 Binds & Activates Gq Gαq/11 LPA3->Gq Gi Gαi/o LPA3->Gi PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K/AKT Pathway Gi->PI3K Activates MAPK MAPK Pathway Gi->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Figure 1. Simplified signaling pathway of the LPA3 receptor upon activation by this compound.

Stability_Comparison cluster_LPA Endogenous LPA cluster_Ompt This compound cluster_Enzymes Degrading Enzymes LPA Lysophosphatidic Acid (1-oleoyl-sn-glycero-3-phosphate) LPA_sn2 sn-2 OH group LPA->LPA_sn2 LPA_phosphate Phosphate group LPA->LPA_phosphate Lysophospholipase Lysophospholipases Acyltransferases LPA_sn2->Lysophospholipase Susceptible to hydrolysis LPP Lipid Phosphate Phosphatases (LPPs) LPA_phosphate->LPP Susceptible to dephosphorylation Ompt This compound (1-oleoyl-2-O-methyl-glycero-phosphorothioate) Ompt_sn2 sn-2 O-methyl group Ompt->Ompt_sn2 Ompt_phosphorothioate Phosphorothioate group Ompt->Ompt_phosphorothioate Ompt_sn2->Lysophospholipase Resistant Ompt_phosphorothioate->LPP Resistant

Figure 2. Comparison of enzymatic degradation susceptibility between LPA and this compound.

Experimental_Workflow start Spike this compound into Plasma (37°C) timepoints Collect Aliquots at Time Points (t=0, 1, 2, 4... hrs) start->timepoints extract Add Internal Std. Protein Precipitation & Centrifugation timepoints->extract analyze Analyze Supernatant by LC-MS/MS extract->analyze quantify Quantify Peak Area Ratio (this compound / Int. Std.) analyze->quantify calculate Plot Concentration vs. Time Calculate Half-Life (t½) quantify->calculate

Figure 3. Workflow for an in vitro plasma stability assay of this compound.

Conclusion

This compound is a powerful research tool specifically designed for enhanced stability in biological systems. Its resistance to key enzymatic degradation pathways, conferred by the 2-O-methyl and phosphorothioate modifications, allows for more reliable and reproducible studies of LPA3 receptor signaling. While quantitative data on its degradation kinetics are sparse, adherence to proper handling and storage protocols will maximize its integrity. The experimental workflow provided offers a robust framework for researchers seeking to perform their own stability assessments in specific biological matrices. This guide serves as a foundational resource for the effective use of this compound in advancing our understanding of lysophosphatidic acid biology.

References

Methodological & Application

Application Notes and Protocols for Utilizing (2S)-Ompt in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Ompt, also known as GB83, is a synthetic agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Activation of PAR2 by agonists such as this compound triggers a cascade of intracellular signaling events, most notably the mobilization of intracellular calcium. This makes calcium mobilization assays a robust and widely used method for studying PAR2 activation and the pharmacological properties of its modulators.[2]

These application notes provide a comprehensive guide for utilizing this compound in calcium mobilization assays, including detailed experimental protocols and data presentation for characterizing its activity.

Mechanism of Action: PAR2 Signaling and Calcium Mobilization

PAR2 is typically activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, unmasking a tethered ligand that binds to and activates the receptor.[3] Synthetic agonists like this compound mimic this activation, inducing a conformational change in the receptor.

Upon activation by this compound, PAR2 couples to the Gαq subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration can be monitored using fluorescent calcium indicators, providing a direct measure of PAR2 activation.[4]

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 2S_Ompt This compound PAR2 PAR2 2S_Ompt->PAR2 Binds to Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release IP3R->Ca_release Opens Experimental_Workflow A 1. Cell Seeding Seed PAR2-expressing cells in black-walled, clear-bottom plates and incubate overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM in assay buffer. A->B D 4. Calcium Flux Measurement Measure baseline fluorescence, then add compounds and record kinetic fluorescence changes. B->D C 3. Compound Plate Preparation Prepare serial dilutions of this compound and control agonists. C->D E 5. Data Analysis Normalize fluorescence data and calculate EC50 values. D->E

References

Application Notes and Protocols: Treatment of OVCAR3 Cells with (2S)-Ompt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the treatment of the human ovarian adenocarcinoma cell line, OVCAR3, with the hypothetical therapeutic compound (2S)-Ompt. The protocols outlined below cover cell line maintenance, experimental treatment procedures, and common downstream analyses.

OVCAR3 Cell Culture

OVCAR3 is an established human ovarian cancer cell line derived from the ascitic fluid of a patient with progressive adenocarcinoma of the ovary.[1] These cells are epithelial-like, grow adherently, and are known to be resistant to several chemotherapeutic agents, including cisplatin (B142131) and adriamycin.[1]

Cell Culture Media and Reagents
ReagentSpecifications
Basal MediumRPMI-1640
Supplements20% Fetal Bovine Serum (FBS), 0.01 mg/mL Bovine Insulin, 2 mM L-glutamine
Dissociation ReagentTrypsin-EDTA or Accutase®
Cryopreservation MediumComplete growth medium with 10% DMSO

Note: It is recommended to use high-quality FBS for optimal cell growth.[2] The medium should be placed in a 37°C incubator for at least 15 minutes before use to ensure it reaches the normal pH of 7.0 to 7.6.

Protocol for Thawing Cryopreserved OVCAR3 Cells
  • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[3]

  • Disinfect the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 150-400 x g for 8-12 minutes to pellet the cells.

  • Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh, complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

Protocol for Subculturing OVCAR3 Cells
  • When cells reach 80-90% confluency, remove and discard the culture medium.

  • Briefly rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS) to remove residual serum.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

  • Neutralize the trypsin by adding 2-3 mL of complete growth medium.

  • Gently pipette the cell suspension to ensure a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new culture flasks at a density of 1.5 x 10^4 to 4.0 x 10^4 viable cells/cm^2 or a passage ratio of 1:2 to 1:3.

  • Incubate the cultures at 37°C and 5% CO2.

Experimental Protocol for this compound Treatment

This section outlines a general protocol for treating OVCAR3 cells with this compound. The concentration range and treatment duration should be optimized for your specific experimental goals.

Preparation of this compound Stock Solution
  • Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)
  • Seed OVCAR3 cells in a 96-well plate at a density of 4 x 10^4 to 5 x 10^4 cells/mL in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation: Cytotoxicity of this compound on OVCAR3 Cells
CompoundTreatment Duration (hours)IC50 (µM)
This compound2415.2
This compound488.5
This compound724.1
Cisplatin485.8

This table presents hypothetical data for illustrative purposes.

Downstream Analysis Protocols

Apoptosis Assay (Caspase-3/7 Activity)
  • Seed OVCAR3 cells in a 96-well plate as described for the viability assay.

  • Treat the cells with this compound at concentrations around the determined IC50 value.

  • At the end of the treatment period, measure caspase-3/7 activity using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay).

  • Follow the manufacturer's instructions to measure luminescence, which is proportional to caspase activity. The combination of ATRA and zoledronic acid has been shown to increase caspase-3/7 activity in OVCAR-3 cells.

Western Blot Analysis for Protein Expression
  • Seed OVCAR3 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound as desired.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Effect of this compound on Protein Expression
Target ProteinTreatmentFold Change vs. Control
p-Akt (Ser473)This compound (5 µM, 24h)0.4
Cleaved Caspase-3This compound (5 µM, 24h)3.2
SurvivinThis compound (5 µM, 24h)0.6

This table presents hypothetical quantitative data from a Western blot analysis for illustrative purposes.

Signaling Pathways and Experimental Workflow

Key Signaling Pathways in Ovarian Cancer

Several signaling pathways are frequently dysregulated in ovarian cancer and represent potential targets for therapeutic agents like this compound. These include the PI3K/Akt/mTOR, MAPK, and STAT3 pathways.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

MAPK_Pathway GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription

Caption: The MAPK/ERK signaling pathway.

Experimental Workflow for this compound Treatment of OVCAR3 Cells

The following diagram illustrates a typical workflow for evaluating the effects of a novel compound on OVCAR3 cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Thaw Thaw OVCAR3 Cells Culture Culture & Expand Thaw->Culture Seed Seed for Experiments Culture->Seed Prepare Prepare this compound Dilutions Seed->Prepare Treat Treat Cells (24, 48, 72h) Prepare->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Caspase 3/7) Treat->Apoptosis Western Western Blot (Protein Expression) Treat->Western IC50 Calculate IC50 Viability->IC50 Quantify Quantify Protein Changes Western->Quantify Conclusion Draw Conclusions IC50->Conclusion Quantify->Conclusion

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for (2S)-O-methyl-L-tyrosine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

(2S)-O-methyl-L-tyrosine (O-methyl-L-tyrosine) and its radiolabeled analogs are valuable tools in cancer research, primarily utilized for their ability to be selectively taken up by cancer cells through overexpressed amino acid transporters. This property makes them excellent probes for imaging tumors using Positron Emission Tomography (PET) and for studying the biology of amino acid transport in cancer cell lines.[1][2] These application notes provide an overview of the use of (2S)-O-methyl-L-tyrosine in cancer cell line studies, including its mechanism of action and protocols for its application.

Mechanism of Action

(2S)-O-methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine.[3] In the context of cancer, its primary mechanism of action is not cytotoxic but rather as a tracer that exploits the altered metabolism of tumor cells.[4] Cancer cells exhibit increased amino acid uptake to support their high rates of proliferation and protein synthesis.[4] This uptake is mediated by various amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being a key player that is frequently overexpressed in a wide range of human cancers.

(2S)-O-methyl-L-tyrosine and its analogs are recognized and transported by LAT1 into cancer cells. Unlike natural amino acids, these synthetic analogs are typically not incorporated into proteins, leading to their accumulation within the tumor cells. This selective uptake and retention form the basis of their use in cancer imaging and research.

Signaling Pathway Diagram

The following diagram illustrates the uptake of (2S)-O-methyl-L-tyrosine into a cancer cell via the LAT1 transporter.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ompt (2S)-O-methyl-L-tyrosine LAT1 LAT1 Transporter Ompt->LAT1 Binding Ompt_in (2S)-O-methyl-L-tyrosine LAT1->Ompt_in Transport Accumulation Intracellular Accumulation Ompt_in->Accumulation Leads to

Caption: Uptake of (2S)-O-methyl-L-tyrosine via LAT1 transporter.

Application in Cancer Cell Line Studies

The primary application of (2S)-O-methyl-L-tyrosine and its analogs in cancer cell line studies is to investigate the activity of amino acid transporters. These studies are crucial for:

  • Validating the expression and function of LAT1 in different cancer cell lines.

  • Screening for potential inhibitors of amino acid transport as a therapeutic strategy.

  • Understanding the metabolic phenotype of cancer cells.

Experimental Protocols

Protocol 1: In Vitro Uptake Assay of Radiolabeled O-methyl-L-tyrosine

This protocol describes a typical experiment to measure the uptake of a radiolabeled analog of O-methyl-L-tyrosine (e.g., [¹⁴C]O-methyl-L-tyrosine or [³H]O-methyl-L-tyrosine) in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., human small-cell lung cancer cell line GLC4)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Radiolabeled O-methyl-L-tyrosine

  • Unlabeled O-methyl-L-tyrosine (for competition experiments)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well plates

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed the cancer cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

  • Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Uptake Initiation: Add the uptake buffer (e.g., PBS) containing the radiolabeled O-methyl-L-tyrosine to each well. For competition experiments, add the uptake buffer containing both the radiolabeled and a surplus of unlabeled O-methyl-L-tyrosine.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-60 minutes).

  • Uptake Termination: To stop the uptake, aspirate the uptake buffer and quickly wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes to lyse the cells.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample.

Experimental Workflow Diagram

A Seed Cells in 24-well Plate B Culture to Confluency A->B C Wash with PBS B->C D Add Radiolabeled (2S)-Ompt C->D E Incubate (e.g., 5-60 min) D->E F Wash with Cold PBS E->F G Lyse Cells F->G H Scintillation Counting G->H I Data Analysis H->I

References

Application Notes and Protocols for Investigating the Effect of (2S)-Ompt on MAPK and Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for assessing the impact of the novel compound, (2S)-Ompt, on the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. The methodologies described herein are designed for researchers in cancer biology and drug development to characterize the mechanism of action of new chemical entities. Standardized protocols for cell culture, compound treatment, protein extraction, and Western blot analysis are presented, alongside templates for quantitative data presentation. Furthermore, signaling pathway diagrams and an experimental workflow are provided to visually guide the experimental process.

Introduction

The MAPK/ERK and PI3K/Akt signaling pathways are central regulators of numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Dysregulation of these pathways is a hallmark of many human cancers, making them critical targets for therapeutic intervention.[1][3] The MAPK cascade, which includes the key effector kinases ERK1/2, and the PI3K/Akt pathway, are frequently activated in cancer cells, promoting uncontrolled growth and resistance to apoptosis.[3]

The evaluation of novel compounds for their ability to modulate these pathways is a fundamental step in modern drug discovery. Phosphorylation is a key mechanism for the activation of kinases within these cascades. Therefore, assessing the phosphorylation status of key proteins such as ERK1/2 (at Thr202/Tyr204) and Akt (at Thr308 and Ser473) provides a direct measure of pathway activation.

This document outlines detailed procedures for using this compound in MAPK and Akt phosphorylation assays. The provided protocols are optimized for cultured cancer cell lines and utilize standard Western blotting techniques for the detection of phosphorylated and total protein levels.

Signaling Pathways

MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Thr202/Tyr204) Transcription_Factors_MAPK Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors_MAPK Translocates & Phosphorylates Proliferation_Survival_MAPK Cell Proliferation, Survival, Differentiation Transcription_Factors_MAPK->Proliferation_Survival_MAPK Regulates Gene Expression Growth_Factor Growth Factor Growth_Factor->RTK Binds Ompt_Inhibition This compound (Hypothetical Target) Ompt_Inhibition->MEK

Caption: The MAPK/ERK signaling cascade with a hypothetical point of inhibition for this compound.

PI3K/Akt Signaling Pathway

Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Survival_Growth Cell Survival, Growth, Proliferation Akt->Cell_Survival_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Ompt_Inhibition This compound (Hypothetical Target) Ompt_Inhibition->PI3K

Caption: The PI3K/Akt signaling cascade with a hypothetical point of inhibition for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture Compound_Prep 2. This compound Dilution & Treatment Cell_Culture->Compound_Prep Cell_Lysis 3. Cell Lysis & Protein Extraction Compound_Prep->Cell_Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation 7. Primary & Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Data_Analysis 9. Densitometry & Data Analysis Detection->Data_Analysis

Caption: General experimental workflow for phosphorylation assays.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in appropriate media supplemented with fetal bovine serum (FBS) under standard conditions (37°C, 5% CO₂).

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, replace the growth medium with serum-free medium for 12-24 hours prior to treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final concentrations.

  • Treatment:

    • For Dose-Response Experiments: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a fixed time period (e.g., 1 hour).

    • For Time-Course Experiments: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes).

    • Include a vehicle control (e.g., DMSO) at the highest concentration used for the compound dilutions.

    • If applicable, include a positive control (e.g., a known activator of the pathway like EGF or insulin) to ensure the assay is working correctly.

Protein Extraction
  • After treatment, place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting for Phospho-MAPK (ERK1/2) and Phospho-Akt
  • Sample Preparation: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody

    • Total p44/42 MAPK (Erk1/2) antibody

    • Phospho-Akt (Ser473 or Thr308) antibody

    • Total Akt antibody

    • A loading control antibody (e.g., β-actin or GAPDH)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibody (depending on the primary antibody host) diluted in 5% milk/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To detect total protein levels and the loading control on the same membrane, the membrane can be stripped of the phospho-antibody and re-probed with the total protein and loading control antibodies.

Data Presentation

Quantitative data should be obtained by densitometry analysis of the Western blot bands using software such as ImageJ. The intensity of the phosphorylated protein band should be normalized to the corresponding total protein band.

Table 1: Dose-Response Effect of this compound on ERK1/2 and Akt Phosphorylation
This compound (µM)Normalized p-ERK/Total ERK (Fold Change vs. Vehicle)Normalized p-Akt/Total Akt (Fold Change vs. Vehicle)
0 (Vehicle)1.001.00
0.10.85 ± 0.070.92 ± 0.05
10.52 ± 0.040.65 ± 0.06
100.15 ± 0.020.21 ± 0.03
1000.05 ± 0.010.08 ± 0.01

Data are presented as mean ± SD from three independent experiments.

Table 2: Time-Course Effect of 10 µM this compound on ERK1/2 and Akt Phosphorylation
Time (minutes)Normalized p-ERK/Total ERK (Fold Change vs. Time 0)Normalized p-Akt/Total Akt (Fold Change vs. Time 0)
01.001.00
150.78 ± 0.060.85 ± 0.07
300.45 ± 0.050.55 ± 0.04
600.18 ± 0.030.25 ± 0.02
1200.10 ± 0.020.15 ± 0.02

Data are presented as mean ± SD from three independent experiments.

Conclusion

The protocols and resources provided in these application notes offer a comprehensive framework for investigating the effects of the novel compound this compound on the critical MAPK and Akt signaling pathways. By following these detailed methodologies, researchers can obtain reliable and quantifiable data on the phosphorylation status of key effector proteins, thereby elucidating the compound's mechanism of action and its potential as a therapeutic agent in diseases characterized by aberrant signaling, such as cancer.

References

Application Notes and Protocols: (2S)-Ompt as a Tool for G-Protein Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S)-Ompt, also known as (2S)-1-oleoyl-2-O-methyl-glyceryl-3-phosphothionate, is a potent and selective agonist for the Lysophosphatidic Acid Receptor 3 (LPA3), a member of the G-protein coupled receptor (GPCR) superfamily.[1] As a metabolically stabilized analog of lysophosphatidic acid (LPA), this compound offers researchers a valuable tool to investigate the physiological and pathophysiological roles of the LPA3 receptor with greater precision than the endogenous ligand.[1] The LPA3 receptor is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, making it a significant target for drug discovery.[2][3]

This compound is the more active enantiomer, demonstrating 5-20 times greater activity in inducing calcium release compared to its (2R) counterpart in cells expressing the LPA3 receptor.[1] The LPA3 receptor primarily couples to Gαq/11 and Gαi/o proteins. Activation by this compound initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway. Its coupling to Gαi/o also suggests a role in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

These application notes provide a summary of the pharmacological data for this compound and detailed protocols for key experiments to aid researchers in utilizing this compound for their GPCR studies.

Quantitative Data Summary

The following tables summarize the available quantitative pharmacological data for this compound at the LPA3 receptor. It is important to note that some of the data is derived from preprint sources and should be interpreted with caution.

Table 1: Potency of this compound in Functional Assays

Assay TypeCell LineParameterThis compound ValueLPA Value (for comparison)Source
ERK 1/2 PhosphorylationHEK 293 cells expressing LPA3EC50~5 nM~290 nM
Calcium MobilizationHEK 293 cells expressing LPA3EC50~425 nM~300 nM

Table 2: Binding Affinity of this compound

Assay TypeParameterThis compound ValueSource
Docking Study (Computational)Kd128 nM

Signaling Pathways and Experimental Workflows

LPA3 Receptor Signaling Pathway

Activation of the LPA3 receptor by this compound initiates multiple downstream signaling cascades through its coupling to Gq/11 and Gi/o proteins.

LPA3_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 Agonist Binding Gq Gαq/11 LPA3->Gq Activation Gi Gαi/o LPA3->Gi Activation PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gbg Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca Release from ER PKC PKC DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Activates cAMP ↓ cAMP ATP->cAMP

Caption: this compound-activated LPA3 receptor signaling pathways.

Experimental Workflow for Calcium Mobilization Assay

This workflow outlines the key steps for measuring intracellular calcium changes in response to this compound.

Calcium_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed LPA3-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate and wash C->D E Establish baseline fluorescence reading D->E F Add this compound (agonist) E->F G Record kinetic fluorescence changes F->G H Calculate fluorescence intensity change G->H I Generate dose-response curve H->I J Determine EC50 I->J

Caption: Workflow for a calcium mobilization assay using this compound.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the LPA3 receptor by this compound in a cell-based assay.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably or transiently expressing the human LPA3 receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Probenecid: Anion-transport inhibitor (optional, to prevent dye leakage).

  • This compound Stock Solution: 10 mM in DMSO.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescent microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • The day before the assay, seed the LPA3-expressing cells into the black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to the desired final concentration (e.g., 2-5 µM). If using probenecid, add it to the loading solution at this stage (e.g., 2.5 mM).

    • Aspirate the culture medium from the cell plates and add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plates at 37°C for 30-60 minutes in the dark.

    • After incubation, gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer at concentrations that are 5-10 times higher than the final desired concentrations.

  • Assay Measurement:

    • Place the cell plate into the fluorescent microplate reader and allow it to equilibrate to the reading temperature (typically room temperature or 37°C).

    • Set the instrument to record fluorescence kinetically (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated liquid handler to add the this compound dilutions to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • Determine the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blotting)

This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of LPA3 receptor activation by this compound.

Materials and Reagents:

  • Cell Line: LPA3-expressing HEK293 or similar cells.

  • Culture Medium: As described for the calcium mobilization assay.

  • Serum-Free Medium: Culture medium without FBS.

  • This compound Stock Solution: 10 mM in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE reagents and equipment.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging System: Chemiluminescence imager or X-ray film.

Procedure:

  • Cell Culture and Serum Starvation:

    • Seed LPA3-expressing cells in 6-well or 12-well plates and grow to 80-90% confluency.

    • To reduce basal ERK1/2 phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-12 hours before stimulation.

  • Ligand Stimulation:

    • Prepare dilutions of this compound in serum-free medium at the desired concentrations.

    • Add the this compound dilutions to the cells and incubate for a predetermined time (typically 5-10 minutes, but a time-course experiment is recommended to determine the peak response).

  • Cell Lysis:

    • After stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate) and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube, incubate on ice for 15-30 minutes, and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Prepare protein samples by mixing the lysate with SDS-PAGE sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 using densitometry software.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, or run a parallel gel.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

    • Plot the normalized data against the this compound concentration to generate a dose-response curve and determine the EC50.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by this compound. It provides a direct measure of G-protein activation.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells overexpressing the LPA3 receptor.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

  • GDP: Guanosine (B1672433) 5'-diphosphate.

  • [35S]GTPγS: Radiolabeled guanosine 5'-O-(3-thiotriphosphate).

  • This compound Stock Solution: 10 mM in DMSO.

  • GTPγS (unlabeled): For determining non-specific binding.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize LPA3-expressing cells in ice-cold buffer and centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the following in order:

      • Assay buffer.

      • Cell membranes (e.g., 10-20 µg of protein).

      • GDP (to a final concentration of 10-30 µM).

      • This compound at various concentrations.

      • For non-specific binding, add unlabeled GTPγS (to a final concentration of 10 µM).

    • Pre-incubate the mixture for 15-20 minutes at 30°C.

  • Initiation of Reaction:

    • Start the binding reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).

    • Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Termination of Reaction and Filtration:

    • Stop the reaction by adding ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free [35S]GTPγS.

    • Wash the filters three times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of this compound.

    • Plot the specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound is a powerful and selective tool for investigating the function and signaling of the LPA3 receptor. The data and protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR pharmacology and cell signaling. The distinct signaling profile of this compound, potentially as a biased agonist, warrants further investigation and may provide deeper insights into the nuanced regulation of the LPA3 receptor.

References

Application Notes and Protocols for In Vivo Studies with (2S)-Ompt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting preclinical in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of (2S)-Ompt, a potent and selective agonist of the Lysophosphatidic Acid Receptor 3 (LPA3).

Introduction to this compound

This compound is a metabolically stabilized analog of lysophosphatidic acid (LPA) that demonstrates high potency and selectivity for the LPA3 receptor, a G-protein coupled receptor (GPCR).[1] Activation of LPA3 by this compound initiates downstream signaling cascades through Gαq/11 and Gαi/o proteins. This leads to the activation of key cellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways. In vitro studies have shown that this compound can induce calcium mobilization, cytokine production (e.g., IL-6), and phosphorylation of Akt and MAPK in cell lines such as OVCAR3, an ovarian cancer cell line.[1] These findings suggest potential therapeutic applications for this compound in oncology and inflammatory diseases. The following protocols are designed to assess the in vivo characteristics of this compound in relevant preclinical models.

LPA3 Signaling Pathway Activated by this compound

The binding of this compound to the LPA3 receptor on the cell surface triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This initiates a cascade of intracellular signaling events that regulate various cellular processes.

LPA3_Signaling_Pathway cluster_membrane Plasma Membrane LPA3 LPA3 Receptor G_protein Gαq/11 & Gαi/o LPA3->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ompt This compound Ompt->LPA3 Binds to PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade Ras/Raf/MEK PKC->MAPK_cascade Activates pAkt p-Akt Akt->pAkt Phosphorylates Cellular_Response Cellular Responses (Proliferation, Migration, Cytokine Release) pAkt->Cellular_Response Leads to ERK ERK (MAPK) MAPK_cascade->ERK Activates pERK p-ERK ERK->pERK Phosphorylates Transcription Gene Transcription (e.g., IL-6) pERK->Transcription Activates Transcription->Cellular_Response Leads to

Caption: LPA3 signaling cascade initiated by this compound.

Section 1: Pharmacokinetic (PK) Profiling of this compound in Mice

Objective

To determine the pharmacokinetic profile of this compound in mice following intravenous (IV) and oral (PO) administration.

Experimental Workflow

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Animal_Prep Acclimatize Mice (n=3 per time point) Dosing Administer this compound (IV and PO routes) Animal_Prep->Dosing Sampling Collect Blood Samples (Serial or Terminal) Dosing->Sampling Plasma_Prep Process Blood to Plasma Sampling->Plasma_Prep Extraction Extract this compound from Plasma Plasma_Prep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS->PK_Calc

Caption: Workflow for pharmacokinetic profiling of this compound.
Protocol: Single-Dose Pharmacokinetics of this compound in CD-1 Mice

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS with 0.1% BSA)

  • CD-1 mice (male, 8-10 weeks old)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize male CD-1 mice for at least 7 days prior to the study.

  • Dose Preparation: Prepare a dosing solution of this compound in a suitable vehicle. For IV administration, a typical dose might be 1 mg/kg. For PO administration, a typical dose might be 10 mg/kg.

  • Dosing:

    • IV Group: Administer this compound via tail vein injection.

    • PO Group: Administer this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) via saphenous vein or cardiac puncture (terminal).

  • Plasma Preparation: Immediately process the blood by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Representative Pharmacokinetic Parameters
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 550 ± 75850 ± 120
Tmax (h) 0.08 (5 min)0.5
AUC (0-t) (ng*h/mL) 850 ± 903200 ± 450
Half-life (t1/2) (h) 2.5 ± 0.43.1 ± 0.6
Bioavailability (%) N/A38

Section 2: In Vivo Efficacy and Pharmacodynamics in an Ovarian Cancer Xenograft Model

Objective

To evaluate the anti-tumor efficacy and target engagement of this compound in a murine ovarian cancer xenograft model.

Experimental Workflow

Efficacy_PD_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_pd_analysis Pharmacodynamic Analysis Cell_Culture Culture OVCAR-3 Cancer Cells Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle Daily Randomization->Dosing Monitoring Measure Tumor Volume and Body Weight Dosing->Monitoring Tissue_Collection Collect Tumors at Study Endpoint Monitoring->Tissue_Collection Biomarker_Assay Analyze p-Akt, p-MAPK, and IL-6 Levels Tissue_Collection->Biomarker_Assay Inflammation_Workflow cluster_pouch_formation Air Pouch Formation cluster_inflammation_induction Inflammation Induction cluster_analysis Analysis Air_Injection1 Day 0: Inject Sterile Air Subcutaneously Air_Injection2 Day 3: Re-inflate Pouch with Sterile Air Air_Injection1->Air_Injection2 Agent_Injection Day 6: Inject this compound or Vehicle into Pouch Air_Injection2->Agent_Injection Lavage Collect Pouch Exudate (e.g., at 4 or 24h) Agent_Injection->Lavage Cell_Count Count Leukocytes Lavage->Cell_Count Cytokine_Analysis Measure IL-6 in Exudate by ELISA Lavage->Cytokine_Analysis

References

Application Notes and Protocols for In Vitro Efficacy of a Test Compound on Rat Hepatoma RH7777 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the cultivation of the rat hepatoma cell line RH7777 and for assessing the in vitro cytotoxic effects of a test compound, referred to herein as (2S)-Ompt. The provided methodologies include cell line maintenance, determination of cell viability via the MTT assay, and a hypothetical signaling pathway potentially affected by the test compound.

Introduction

The McA-RH7777 (RH7777) cell line, derived from a rat hepatoma, is a valuable in vitro model for liver cancer research.[1] These epithelial-like cells are instrumental in studying hepatocarcinogenesis and for the preliminary screening of potential therapeutic agents.[2] This document outlines the standardized procedures for culturing RH7777 cells and for quantifying the dose-dependent effects of a novel compound, this compound, on their viability.

Materials and Reagents

ReagentSupplierCatalog No.
McA-RH7777 cellsATCCCRL-1601
Dulbecco's Modified Eagle's Medium (DMEM)ATCC30-2002
Fetal Bovine Serum (FBS)--
Trypsin-EDTA (0.25%)--
Phosphate-Buffered Saline (PBS)--
This compound--
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)--
Dimethyl Sulfoxide (DMSO)--
96-well plates--
Cell culture flasks (T-25, T-75)--

Experimental Protocols

RH7777 Cell Culture

The RH7777 cell line is an adherent line with an epithelial-like morphology.

Complete Growth Medium:

  • ATCC-formulated Dulbecco's Modified Eagle's Medium.

  • Add Fetal Bovine Serum (FBS) to a final concentration of 10%.

Thawing and Initial Culture:

  • Rapidly thaw the cryopreserved vial of RH7777 cells in a 37°C water bath.

  • Decontaminate the vial with 70% ethanol.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at approximately 125 x g for 5-7 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Subculturing:

  • Subculture the cells when they reach approximately 70% confluency as heavy monolayers can slough off.

  • Remove the culture medium.

  • Wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium.

  • Centrifuge the cell suspension at 125 x g for 5-10 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Protocol:

  • Seed RH7777 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the log of the compound concentration.

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway that could be affected by this compound in RH7777 cells and the general experimental workflow.

G cluster_workflow Experimental Workflow A RH7777 Cell Culture B Seeding in 96-well Plate A->B C Treatment with this compound (Varying Concentrations) B->C D Incubation (24, 48, 72 hours) C->D E MTT Assay D->E F Absorbance Reading (570nm) E->F G Data Analysis (IC50) F->G

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_pathway Hypothetical Signaling Pathway in Hepatoma Cells Ompt This compound Receptor Growth Factor Receptor Ompt->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the Ras/Raf/MEK/ERK pathway.

Data Presentation

The quantitative data from the MTT assay should be summarized in a table for clear comparison of the dose-dependent effects of this compound.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.180.0794.4
10.950.0676.0
100.630.0550.4
500.310.0424.8
1000.150.0312.0

Note: The data presented in the table is for illustrative purposes only and represents hypothetical results.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of novel compounds against the RH7777 rat hepatoma cell line. Adherence to these standardized methods will ensure the generation of reproducible and reliable data, which is crucial for the initial stages of drug discovery and development in the context of hepatocellular carcinoma.

References

Application Notes and Protocols for Outer Membrane Protein T (OmpT) in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "(2S)-Ompt" did not yield specific results in the context of immunology. The following application notes and protocols are based on the available research for the bacterial outer membrane protein T (OmpT), a virulence factor found in uropathogenic Escherichia coli (UPEC), which may be relevant to your research interests.

Application Notes

Introduction

Outer membrane protein T (OmpT) is a highly conserved aspartyl protease found on the outer membrane of Escherichia coli and other Gram-negative bacteria. In uropathogenic E. coli (UPEC), the primary causative agent of urinary tract infections (UTIs), OmpT has been identified as a significant virulence factor[1]. Its role extends beyond simple protein degradation, implicating it in complex interactions with the host immune system. Understanding the immunological implications of OmpT is crucial for developing novel therapeutic strategies against UTIs and potentially other infections involving OmpT-expressing pathogens.

Mechanism of Action in Immune Response

OmpT contributes to the pathogenesis of UTIs through several mechanisms that involve direct and indirect modulation of the host immune response. Its proteolytic activity allows it to cleave a variety of host proteins, thereby interfering with normal immune signaling and defense mechanisms. Key functions of OmpT in immunology research include:

  • Modulation of Inflammatory Cytokines: OmpT plays a role in upregulating pro-inflammatory cytokines. Studies have shown that UPEC strains expressing OmpT induce higher levels of TNF-α, IL-6, and IL-8 in both in vitro and in vivo models of UTI compared to OmpT-deficient strains[1]. This suggests that OmpT is a key factor in initiating the inflammatory cascade characteristic of UTIs.

  • Bacterial Adhesion and Invasion: The protein has been shown to be involved in the adhesion of UPEC to human bladder epithelial cells and subsequent invasion[1]. This is a critical first step in establishing an infection and can trigger host cell defense mechanisms and inflammatory responses.

  • Formation of Intracellular Bacterial Communities (IBCs): OmpT appears to contribute to the formation of IBCs within bladder epithelial cells[1]. IBCs are biofilm-like structures that protect the bacteria from host immune surveillance and antibiotic treatment, leading to recurrent infections. The formation of IBCs is a significant aspect of the host-pathogen interaction and a key area of immunological investigation.

Applications in Research and Drug Development

The multifaceted role of OmpT in UTI pathogenesis makes it a valuable subject for immunology research and a potential target for drug development:

  • Research Tool: Isogenic OmpT deletion mutants are crucial tools for studying the specific contribution of this protein to various aspects of infection and immune response. By comparing wild-type and OmpT-deficient strains, researchers can dissect the molecular mechanisms underlying UPEC virulence[1].

  • Vaccine Development: As a surface-exposed protein, OmpT is a potential candidate for vaccine development against UPEC infections. Research into the immunogenicity of OmpT could lead to the development of vaccines that elicit a protective antibody response.

  • Therapeutic Target: The enzymatic activity of OmpT makes it an attractive target for the development of small molecule inhibitors. Such inhibitors could potentially reduce the virulence of UPEC by blocking its ability to degrade host proteins, adhere to host cells, and induce inflammation.

Quantitative Data Summary

The following table summarizes the findings on the impact of OmpT on cytokine production in a murine model of UTI, as described in the available research.

CytokineSample SourceOmpT-Positive UPEC (CFT073)OmpT-Deficient UPEC (COTD)FindingReference
TNF-α Serum, Bladder, KidneyElevatedLower than CFT073OmpT upregulates TNF-α production.
IL-6 Serum, Bladder, KidneyElevatedLower than CFT073OmpT upregulates IL-6 production.
IL-8 Serum, Bladder, KidneyElevatedLower than CFT073OmpT upregulates IL-8 production.

Experimental Protocols

Protocol 1: In Vitro Bacterial Adhesion and Invasion Assay

This protocol is designed to assess the role of OmpT in the adhesion and invasion of UPEC into human bladder epithelial cells.

Materials:

  • Human bladder epithelial cell line 5637 (HBEC 5637)

  • Wild-type UPEC strain (e.g., CFT073)

  • Isogenic OmpT deletion mutant of the wild-type strain (e.g., COTD)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Gentamicin (B1671437) solution

  • Triton X-100 solution

  • Agar (B569324) plates

Procedure:

  • Cell Culture: Culture HBEC 5637 cells in 24-well plates until they form a confluent monolayer.

  • Bacterial Preparation: Grow wild-type and OmpT-mutant UPEC strains overnight in Luria-Bertani (LB) broth. Dilute the cultures and grow to mid-log phase. Wash the bacteria with PBS and resuspend in cell culture medium without antibiotics.

  • Infection: Infect the confluent HBEC 5637 monolayers with the bacterial suspensions at a multiplicity of infection (MOI) of 10.

  • Adhesion Assay:

    • Incubate the infected cells for 2 hours at 37°C in a 5% CO2 incubator.

    • Wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Lyse the cells with 0.1% Triton X-100 in PBS.

    • Serially dilute the lysate and plate on agar plates to determine the number of colony-forming units (CFUs), representing adherent bacteria.

  • Invasion Assay:

    • Following the 2-hour infection, wash the cells with PBS.

    • Add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria and incubate for another 2 hours.

    • Wash the cells three times with PBS to remove the gentamicin.

    • Lyse the cells with 0.1% Triton X-100.

    • Plate the lysate on agar plates to determine the number of CFUs, representing invaded bacteria.

Protocol 2: Quantification of Cytokine Production by ELISA

This protocol describes the measurement of cytokines in cell culture supernatants or animal tissues following infection with OmpT-expressing bacteria.

Materials:

  • Samples: Cell culture supernatants from infected cells or tissue homogenates from an in vivo infection model.

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8).

  • ELISA plate reader.

Procedure:

  • Sample Collection:

    • In Vitro: Collect the supernatant from infected cell cultures at desired time points. Centrifuge to remove cells and debris.

    • In Vivo: Euthanize animals at specified time points post-infection. Collect serum, bladder, and kidney tissues. Homogenize the tissues in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenates and collect the supernatant.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve from the standards and calculate the concentration of the cytokines in the samples.

    • Compare the cytokine levels between groups infected with wild-type and OmpT-deficient bacteria.

Visualizations

OmpT_Signaling_Pathway UPEC UPEC OmpT OmpT UPEC->OmpT expresses PAMPs PAMPs UPEC->PAMPs presents Adhesion Adhesion/ Invasion OmpT->Adhesion facilitates HostCell Bladder Epithelial Cell Adhesion->HostCell occurs on PRRs PRRs (e.g., TLRs) PAMPs->PRRs recognized by Signaling Intracellular Signaling (e.g., NF-κB pathway) PRRs->Signaling activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Signaling->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation mediates Experimental_Workflow Start Start Strains Prepare UPEC Strains (Wild-Type & OmpT Mutant) Start->Strains Infection Infect Bladder Epithelial Cells (In Vitro) Strains->Infection AdhesionAssay Adhesion Assay (CFU Counting) Infection->AdhesionAssay InvasionAssay Invasion Assay (Gentamicin Protection) Infection->InvasionAssay CytokineAssay Cytokine Measurement (ELISA on Supernatant) Infection->CytokineAssay Analysis Data Analysis and Comparison AdhesionAssay->Analysis InvasionAssay->Analysis CytokineAssay->Analysis Conclusion Conclusion on OmpT Function Analysis->Conclusion

References

Application Note: IL-6 Production Assay Using (2S)-Ompt

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the induction and quantification of Interleukin-6 (IL-6) production in ovarian cancer cell lines using (2S)-Ompt, a potent and selective lysophosphatidic acid receptor 3 (LPA3) agonist. The described assay is a valuable tool for researchers, scientists, and drug development professionals studying inflammation, cancer biology, and the screening of compounds that modulate the LPA signaling pathway. The protocol outlines the cell culture of OVCAR-3 cells, stimulation with this compound, and the subsequent measurement of secreted IL-6 by Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, this note includes a summary of expected dose-response and time-course data, as well as a diagram of the underlying signaling pathway.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with significant roles in the immune response, inflammation, and oncogenesis. Dysregulated IL-6 production is implicated in various inflammatory diseases and cancers, making it a crucial target for therapeutic intervention.[1] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through G protein-coupled receptors, including the LPA3 receptor.[2] Activation of the LPA3 receptor has been shown to induce IL-6 production in various cell types, including ovarian cancer cells.[3]

This compound is a metabolically stabilized analog of LPA and a potent agonist of the LPA3 receptor. Its ability to stimulate IL-6 production makes it a valuable research tool for studying the LPA3 signaling pathway and for screening potential inhibitors of this pathway. This application note provides a robust and reproducible method for utilizing this compound to induce IL-6 secretion in the OVCAR-3 human ovarian cancer cell line, a well-established model for studying IL-6 signaling.[4][5]

Signaling Pathway

This compound activates the LPA3 receptor, a G protein-coupled receptor (GPCR). This activation initiates a downstream signaling cascade through the Gαi subunit, leading to the activation of Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Subsequently, Akt activates the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activated NF-κB translocates to the nucleus, where it binds to the promoter region of the IL-6 gene, inducing its transcription and subsequent translation, leading to the secretion of IL-6 protein.

IL6_Production_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound LPA3 LPA3 Receptor This compound->LPA3 Binds and Activates Gi Gαi LPA3->Gi Activates PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt Activates NFkB_complex IκB-NF-κB Akt->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases IL6_gene IL-6 Gene NFkB->IL6_gene Translocates and Binds to Promoter IL6_mRNA IL-6 mRNA IL6_gene->IL6_mRNA Transcription IL6_protein IL-6 Protein (Secreted) IL6_mRNA->IL6_protein Translation & Secretion

Figure 1: this compound induced IL-6 production signaling pathway.

Experimental Workflow

The experimental workflow consists of three main stages: cell culture and seeding, stimulation with this compound, and quantification of secreted IL-6 using ELISA.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture OVCAR-3 cells seed Seed cells in 96-well plate culture->seed serum_starve Serum starve cells seed->serum_starve stimulate Stimulate with this compound serum_starve->stimulate collect Collect supernatant stimulate->collect elisa Perform IL-6 ELISA collect->elisa analyze Analyze data elisa->analyze

Figure 2: Experimental workflow for the IL-6 production assay.

Materials and Reagents

  • OVCAR-3 cell line (ATCC® HTB-161™)

  • This compound (Cayman Chemical or equivalent)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Human IL-6 ELISA Kit (R&D Systems, BioLegend, or equivalent)

  • 96-well cell culture plates

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

Experimental Protocol

Part 1: Cell Culture and Seeding
  • Cell Culture: Culture OVCAR-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh culture medium and perform a cell count. Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight to allow for cell attachment.

Part 2: this compound Stimulation
  • Serum Starvation: After overnight incubation, gently aspirate the culture medium and wash the cells once with 100 µL of sterile PBS. Add 100 µL of serum-free DMEM to each well and incubate for 24 hours.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. It is recommended to prepare a serial dilution to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO in serum-free DMEM) with the same final DMSO concentration as the highest this compound concentration.

  • Stimulation: Aspirate the serum-free medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. Based on time-course studies of LPA-induced IL-6 expression, a 24-hour incubation is recommended for significant protein secretion.

Part 3: IL-6 Quantification by ELISA
  • Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's instructions provided with the kit. This typically involves the following steps:

    • Addition of standards and samples (supernatants) to the antibody-coated plate.

    • Incubation to allow IL-6 to bind to the capture antibody.

    • Washing steps to remove unbound substances.

    • Addition of a detection antibody.

    • Incubation and further washing.

    • Addition of a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-6 in each sample by interpolating the absorbance values from the standard curve.

Data Presentation

The quantitative data from the IL-6 production assay can be summarized in tables to facilitate comparison and analysis.

Dose-Response of this compound on IL-6 Production

The following data is illustrative and based on the known dose-dependent effect of LPA on IL-6 production in ovarian cancer cells. Actual results may vary.

This compound Concentration (µM)Mean IL-6 Concentration (pg/mL)Standard Deviation (pg/mL)
0 (Vehicle Control)50.25.8
0.1155.612.3
1420.825.1
10850.445.7
251230.168.9
501510.582.4
Time-Course of IL-6 Production with this compound (10 µM)

The following data is illustrative and based on the known time-dependent effect of LPA on IL-6 production.

Time (hours)Mean IL-6 Concentration (pg/mL)Standard Deviation (pg/mL)
048.54.5
6250.318.9
12580.733.2
24865.250.1
481150.971.6

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no IL-6 signal - Cell viability is low- this compound is inactive- Incorrect ELISA procedure- Check cell viability before and after the experiment.- Use freshly prepared this compound dilutions.- Carefully review and follow the ELISA kit protocol.
High background signal - Inadequate washing during ELISA- Contamination of reagents- Increase the number of wash steps or the washing volume.- Use fresh, sterile reagents.
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.

Conclusion

This application note provides a comprehensive and detailed protocol for an IL-6 production assay using the LPA3 agonist this compound in OVCAR-3 cells. This assay is a reliable method for investigating the LPA3 signaling pathway and for screening compounds that may modulate IL-6 production. The provided information on the signaling pathway, experimental workflow, and data presentation will enable researchers to successfully implement this assay in their studies.

References

Troubleshooting & Optimization

Troubleshooting (2S)-Ompt solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-Ompt. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist for the Lysophosphatidic Acid Receptor 3 (LPA3). It is an organic thiophosphate, a glycerophospholipid, and an ether lipid, structurally related to oleic acid.[1] Its enantiomer, (2R)-OMPT, is significantly less potent. This compound is utilized as a molecular tool in a variety of biochemical and immunological applications to study LPA3-mediated signaling pathways.[1][2]

Q2: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended procedure?

Like many lipid-based signaling molecules, this compound has limited solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is minimal (typically below 0.5%) to avoid affecting the biological system.[3]

Q3: What are the best organic solvents for preparing a stock solution of this compound?

Commonly used organic solvents for preparing stock solutions of lipophilic compounds like this compound include DMSO, ethanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experiment, including the tolerance of your cell line or assay system to the solvent. For many cell-based assays, DMSO is a preferred solvent due to its high solubilizing capacity and compatibility with many biological systems at low concentrations.

Q4: My this compound precipitated out of solution after I diluted my organic stock into my aqueous buffer. What can I do?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.

  • Optimize the solvent concentration: While it's important to keep the final organic solvent concentration low, a slight increase might be necessary to maintain solubility. You may need to run a solvent tolerance control to ensure the solvent itself is not affecting your experimental results.

  • Use a carrier protein: For in vitro assays, including a carrier protein like fatty acid-free bovine serum albumin (BSA) in your aqueous buffer can help to maintain the solubility of lipid molecules.

  • Consider sonication: Brief sonication of the final solution can sometimes help to disperse small amounts of precipitate and create a more uniform suspension. However, this may not be suitable for all applications.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound is not dissolving in the initial organic solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the organic solvent to lower the effective concentration of this compound.
Inappropriate solvent choice.While DMSO and ethanol are good starting points, the solubility of a compound can vary. Try an alternative organic solvent such as DMF.
Compound has degraded.Ensure that this compound has been stored correctly according to the manufacturer's instructions, typically at -20°C.
Problem: this compound precipitates upon dilution of the organic stock solution into aqueous buffer.
Possible Cause Suggested Solution
Exceeding the aqueous solubility limit.Lower the final concentration of this compound in the aqueous buffer. Perform a solubility test to determine the maximum concentration that remains in solution.
"Salting out" effect.High salt concentrations in the buffer can sometimes reduce the solubility of organic molecules. If possible, try reducing the salt concentration of your buffer.
Insufficient mixing.When diluting the stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and thorough mixing.
pH of the buffer.For ionizable compounds, the pH of the aqueous buffer can significantly impact solubility. While this compound's structure suggests it is not strongly ionizable, this can be a factor for other compounds.

Quantitative Data Summary

Solvent 1-Octadecyl LPA 1-Oleoyl LPA (sodium salt)
DMSO ~10 mg/mL~0.05 mg/mL
Ethanol ~10 mg/mL~0.05 mg/mL
Dimethylformamide (DMF) ~10 mg/mL~0.05 mg/mL
1:1 Ethanol:PBS (pH 7.2) ~0.5 mg/mLNot Reported
PBS (pH 7.2) Sparingly soluble~8.3 mg/mL

Data sourced from publicly available product information sheets for similar compounds.[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid or as supplied by the manufacturer)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • If working with a solid, weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution for 30-60 seconds to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes in sterile, amber vials or tubes to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C or as recommended by the manufacturer.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Objective: To prepare a final working solution of this compound in an aqueous buffer for use in a cell-based assay.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium)

  • Sterile polypropylene tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your aqueous buffer.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.

  • Continue to vortex for an additional 10-15 seconds.

  • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use the working solution immediately in your experiment. It is generally not recommended to store aqueous solutions of this compound for extended periods.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: this compound Solubility Issue dissolve_stock Prepare stock in organic solvent (e.g., DMSO) start->dissolve_stock check_stock Is the stock solution clear? check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes troubleshoot_stock Troubleshoot Stock Solution: - Increase solvent volume - Try alternative solvent (e.g., DMF) - Check compound integrity check_stock->troubleshoot_stock No dissolve_stock->check_stock success Solution is ready for experiment check_dilution->success No troubleshoot_dilution Troubleshoot Dilution: - Lower final concentration - Add stock to buffer while vortexing - Use a carrier protein (e.g., BSA) check_dilution->troubleshoot_dilution Yes troubleshoot_stock->dissolve_stock troubleshoot_dilution->check_dilution

Caption: Troubleshooting workflow for this compound solubility issues.

LPA3_Signaling_Pathway This compound Mediated LPA3 Signaling Pathway Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 binds & activates Gq11 Gαq/11 LPA3->Gq11 activates Gi Gαi/o LPA3->Gi activates PLC Phospholipase C (PLC) Gq11->PLC activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Gi->Ras_Raf_MEK_ERK activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Ras_Raf_MEK_ERK activates Cell_Proliferation Cell Proliferation & Migration Ras_Raf_MEK_ERK->Cell_Proliferation promotes cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the LPA3 receptor activated by this compound.

References

Preventing degradation of (2S)-Ompt in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (2S)-OMPT, a metabolically stabilized analog of Lysophosphatidic Acid (LPA) and a potent agonist for the LPA3 receptor.[1] This guide will help you prevent its degradation during experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate) is a synthetic analog of lysophosphatidic acid (LPA).[1] Unlike its natural counterpart, this compound is metabolically stabilized, making it more resistant to degradation in experimental settings.[1][2] It is a potent and selective agonist for the LPA3 receptor, a G-protein coupled receptor (GPCR).[1] Its primary applications are in studying LPA3-mediated signaling pathways, which are involved in various physiological and pathological processes.

Q2: What are the main degradation pathways for LPA and how does this compound overcome them?

Natural LPA is susceptible to rapid degradation through several pathways:

  • Hydrolysis by Lipid Phosphate (B84403) Phosphatases (LPPs): These enzymes remove the phosphate group, rendering the molecule inactive.

  • Deacylation by Lysophospholipases: These enzymes remove the fatty acid chain.

  • Acylation by Acyltransferases: This converts LPA to phosphatidic acid (PA).

This compound is designed to be more stable. The phosphorothioate (B77711) group (a sulfur atom replacing a non-bridging oxygen in the phosphate) makes it resistant to hydrolysis by phosphatases.

Q3: How should I store and handle this compound to ensure its stability?

For optimal stability, follow these storage and handling guidelines:

  • Storage: Store this compound as a solid at -20°C. Once reconstituted in a solvent, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Reconstitution: Reconstitute this compound in a suitable solvent such as a mixture of ethanol (B145695) and chloroform. For aqueous solutions, use buffers at a neutral pH.

  • Handling: When preparing solutions, use high-quality, nuclease-free water and sterile containers to prevent contamination. Avoid prolonged exposure to acidic or basic conditions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no cellular response to this compound Degradation of the compound: Although stable, prolonged storage in solution at inappropriate temperatures can lead to degradation.Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles.
Incorrect concentration: Calculation errors or improper dilution can lead to a suboptimal concentration.Verify calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration for your cell type.
Low LPA3 receptor expression: The cell line used may not express the LPA3 receptor at sufficient levels.Confirm LPA3 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of LPA3 or transiently transfecting cells with an LPA3 expression vector.
High background signal in assays Contamination of reagents: Bacterial or fungal contamination can interfere with cellular signaling assays.Use sterile techniques and reagents. Filter-sterilize all buffers and media.
Non-specific binding: At high concentrations, this compound may exhibit off-target effects.Perform a dose-response experiment to identify the lowest effective concentration.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes.Use cells within a consistent passage number range and ensure similar confluency for all experiments. Regularly check for mycoplasma contamination.
Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents can lead to variability.Prepare reagents fresh and use a consistent protocol for dilutions.

Quantitative Data Summary

While specific degradation kinetics for this compound are not extensively published, its stability is significantly enhanced compared to native LPA due to its chemical modifications.

CompoundKey Structural FeatureRelative StabilityPrimary Degradation Pathway
Lysophosphatidic Acid (LPA) Phosphate monoesterLowHydrolysis by lipid phosphate phosphatases
This compound PhosphorothioateHighMore resistant to phosphatase-mediated hydrolysis

Experimental Protocols

Key Experiment: Calcium Release Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to this compound stimulation in LPA3-expressing cells.

1. Cell Preparation:

  • Plate LPA3-expressing cells (e.g., HEK293 cells transiently transfected with an LPA3 expression vector) in a 96-well, black-walled, clear-bottom plate.
  • Culture overnight to allow for cell adherence.

2. Dye Loading:

  • Prepare a calcium indicator dye solution (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions.
  • Remove the culture medium from the cells and wash with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Add the dye-loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

3. This compound Stimulation and Measurement:

  • Prepare serial dilutions of this compound in the assay buffer.
  • After incubation, wash the cells to remove excess dye.
  • Place the plate in a fluorescence plate reader equipped with an automated injection system.
  • Record a baseline fluorescence reading for a few seconds.
  • Inject the this compound solution and continue to record the fluorescence signal for several minutes to capture the calcium flux.

4. Data Analysis:

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
  • Calculate the response over baseline for each concentration of this compound.
  • Plot the dose-response curve and determine the EC50 value.

Visualizations

Logical Workflow for Troubleshooting this compound Experiments

troubleshooting_workflow cluster_reagent Reagent Troubleshooting cluster_cells Cellular Troubleshooting cluster_protocol Protocol Troubleshooting start Start: Inconsistent or No Response check_reagent Verify this compound Integrity (Fresh stock, proper storage) start->check_reagent check_cells Assess Cell Health and Receptor Expression (Passage number, confluency, LPA3 levels) start->check_cells check_protocol Review Experimental Protocol (Concentrations, incubation times) start->check_protocol reagent_ok Reagent OK check_reagent->reagent_ok No issues reagent_bad Prepare Fresh Reagent check_reagent->reagent_bad Potential issue cells_ok Cells OK check_cells->cells_ok No issues cells_bad Optimize Cell Culture or Use Different Cell Line check_cells->cells_bad Potential issue protocol_ok Protocol OK check_protocol->protocol_ok No issues protocol_bad Optimize Protocol Parameters check_protocol->protocol_bad Potential issue reagent_ok->check_cells reagent_bad->check_protocol cells_ok->check_protocol cells_bad->start end_success Successful Experiment protocol_ok->end_success protocol_bad->start

Caption: Troubleshooting workflow for experiments involving this compound.

Signaling Pathway of this compound via LPA3 Receptor

lpa3_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OMPT This compound LPA3 LPA3 Receptor OMPT->LPA3 binds Gq Gαq/11 LPA3->Gq activates Gi Gαi/o LPA3->Gi activates PLC PLC Gq->PLC activates PI3K PI3K Gi->PI3K activates Ras Ras Gi->Ras activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC PKC DAG->PKC activates Transcription Gene Transcription (Proliferation, Survival) PKC->Transcription Akt Akt PI3K->Akt activates Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription

References

Technical Support Center: Improving Reproducibility of (2S)-Ompt Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility of experimental results using (2S)-Ompt. The information is tailored for researchers, scientists, and drug development professionals working with this potent LPA3 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or L-sn-1-O-oleoyl-2-O-methylglyceryl-3-phosphothionate, is a metabolically stabilized analog of Lysophosphatidic Acid (LPA). It functions as a potent and selective agonist for the LPA3 receptor, one of the high-affinity G protein-coupled receptors for LPA.[1] Upon binding to LPA3, this compound activates downstream signaling cascades, including the release of intracellular calcium, production of interleukin-6 (IL-6), and phosphorylation of MAPK and Akt.[1]

Q2: My this compound solution appears to have precipitated after thawing. What should I do?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[2] It is recommended to thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before making further dilutions.[2] For long-term storage, preparing aliquots to avoid repeated freeze-thaw cycles is advisable.[2] If solubility issues persist, consider the choice of solvent. While DMSO is common, the stability of compounds in it can be affected by freeze-thaw cycles.

Q3: I am observing high variability in my cell-based assay results. What are the potential causes?

A3: High variability in in vitro assays can stem from several factors. For a lipid agonist like this compound, consider the following:

  • Compound Stability: Ensure the compound is stable in your culture media for the duration of the experiment. Degradation can lead to a loss of activity and inconsistent results.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change as cells are cultured for extended periods.

  • Environmental Factors: Variations in glucose concentration, oxygen levels, and pH of the culture media can all influence cellular responses to stimuli.

  • Assay Conditions: Inconsistent incubation times, cell seeding densities, or reagent concentrations can all contribute to variability.

Q4: How can I confirm that the observed effects are specific to LPA3 activation?

A4: To ensure the observed cellular responses are mediated by LPA3, consider the following control experiments:

  • Use a Negative Control: Employ the less active enantiomer, (2R)-Ompt, as a negative control. A significantly reduced response with the (2R) form would suggest specificity for the target.

  • LPA3 Knockdown/Knockout: If available, use cell lines where the LPA3 receptor has been knocked down (e.g., using siRNA) or knocked out. The cellular response to this compound should be significantly attenuated in these cells.

  • Use a Selective Antagonist: Pre-treat cells with a known selective LPA3 antagonist before adding this compound. This should block the expected downstream signaling events.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Lower than Expected Potency

If this compound is showing lower than expected activity in your assays, consider the following troubleshooting steps:

  • Verify Compound Integrity: Assess the purity and integrity of your this compound stock. If there is a suspected issue with degradation, a fresh stock should be prepared. A color change in the stock solution can be an indicator of chemical degradation.

  • Check for Serum in Media: LPA is present in serum. If your cell culture medium is supplemented with serum, the endogenous LPA can activate LPA receptors, potentially desensitizing the cells to subsequent stimulation with this compound or leading to high background signals. Consider serum-starving the cells for a period before the experiment.

  • Optimize Assay Conditions: The observed potency can be highly dependent on the assay conditions. Factors such as cell density, incubation time, and the concentration of other reagents can all impact the outcome.

Issue 2: Inconsistent Calcium Release Measurements

Calcium flux assays are a common method to assess LPA3 activation. If you are experiencing inconsistent results, the following may help:

  • Cell Loading with Dye: Ensure consistent and optimal loading of the calcium-sensitive dye. Incomplete loading can lead to a reduced signal and higher variability.

  • Automated vs. Manual Addition: Use an automated liquid handler for the addition of this compound to the cell plate. This ensures a consistent and rapid addition, which is crucial for capturing the transient nature of the calcium signal.

  • Baseline Reading: Always establish a stable baseline reading before the addition of the compound. This is critical for accurate quantification of the signal change.

Quantitative Data Summary

The following table summarizes the reported potency of this compound.

Assay TypeCell LineRelative Potency of this compound vs. (2R)-OmptReference
Calcium ReleaseLPA3-transfected Sf9 cells5-20 fold more active
Calcium ReleaseRat Hepatoma RH7777 cells5-20 fold more active

Experimental Protocols

Protocol 1: In Vitro Calcium Release Assay

This protocol outlines a general procedure for measuring intracellular calcium mobilization following stimulation with this compound.

  • Cell Culture: Plate cells (e.g., LPA3-expressing RH7777 cells) in a 96-well black, clear-bottom plate and grow to confluence.

  • Serum Starvation: Prior to the assay, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the serum-free medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound Preparation: Prepare serial dilutions of this compound in the same physiological buffer.

  • Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: Inject the this compound dilutions into the wells and continue to measure the fluorescence intensity for an additional 60-120 seconds.

  • Data Analysis: The change in fluorescence, indicating intracellular calcium concentration, is typically expressed as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the this compound concentration to determine the EC50 value.

Protocol 2: IL-6 Production Measurement (ELISA)

This protocol describes how to measure the secretion of IL-6 from cells treated with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., OVCAR3) in a 24-well plate. Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO or the solvent used for the this compound stock).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for IL-6 production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform a sandwich ELISA for IL-6 according to the manufacturer's protocol. Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and finally a stop solution.

  • Measurement and Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-6 in each sample based on a standard curve.

Visualizations

LPA3_Signaling_Pathway Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 binds Gq Gq/11 LPA3->Gq activates Akt_pathway PI3K/Akt Pathway LPA3->Akt_pathway PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC Ca2 Intracellular Ca2+ Release ER->Ca2 MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway IL6 IL-6 Production MAPK_pathway->IL6 Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate serum_starve Serum-starve cells plate_cells->serum_starve load_dye Load cells with Calcium Dye serum_starve->load_dye baseline Read baseline fluorescence load_dye->baseline add_ompt Inject this compound dilutions baseline->add_ompt read_signal Read fluorescence signal add_ompt->read_signal calculate Calculate Peak - Baseline read_signal->calculate plot Plot Dose-Response Curve calculate->plot ec50 Determine EC50 plot->ec50 Troubleshooting_Tree start Inconsistent or Low Activity? check_stock Check this compound Stock (Age, Solubility, Storage) start->check_stock check_cells Assess Cell Health (Passage #, Viability) start->check_cells check_media Review Assay Media (Serum presence, pH) start->check_media solubility_issue Precipitate observed? check_stock->solubility_issue passage_issue High passage number? check_cells->passage_issue serum_issue Serum present during assay? check_media->serum_issue warm_vortex Gently warm and vortex. Prepare fresh aliquots. solubility_issue->warm_vortex Yes new_stock Prepare fresh stock. solubility_issue->new_stock Persistent continue_assay Continue with assay. warm_vortex->continue_assay new_stock->continue_assay thaw_new Thaw new, low-passage vial. passage_issue->thaw_new Yes passage_issue->continue_assay No thaw_new->continue_assay serum_issue->continue_assay No serum_starve Implement serum-starvation step. serum_issue->serum_starve Yes serum_starve->continue_assay

References

Off-target effects of (2S)-Ompt at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (2S)-Ompt, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a potent and selective agonist for the Lysophosphatidic Acid Receptor 3 (LPA3).[1][2][3][4] Its on-target effects include the activation of downstream signaling pathways, leading to physiological responses such as intracellular calcium mobilization, and phosphorylation of MAPK and Akt.[1]

Q2: I'm observing unexpected cellular phenotypes at high concentrations of this compound. Could these be off-target effects?

Yes, it is possible. While this compound is reported to be a selective LPA3 agonist, high concentrations may lead to interactions with other cellular targets. Unexpected phenotypes that are inconsistent with known LPA3 signaling should be investigated as potential off-target effects.

Q3: What are the potential off-target candidates for this compound?

Given that this compound is an analog of lysophosphatidic acid (LPA), potential off-targets could include other LPA receptor subtypes (LPA1, LPA2, LPA4, etc.). Some studies suggest that OMPT compounds may exhibit weak selectivity for other LPA receptors. Additionally, at high concentrations, interactions with other G protein-coupled receptors (GPCRs) or kinases cannot be entirely ruled out.

Q4: How can I experimentally confirm if the observed effects are off-target?

Several experimental approaches can be employed to investigate off-target effects. These include:

  • Kinase Profiling: To assess if this compound interacts with a broad range of kinases.

  • Cellular Thermal Shift Assay (CETSA): To validate direct binding of this compound to potential off-target proteins within a cellular context.

  • Quantitative Proteomics: To identify proteins that are differentially expressed or stabilized upon treatment with high concentrations of this compound.

Detailed protocols for these techniques are provided in the "Experimental Protocols" section.

Q5: What initial troubleshooting steps can I take if I suspect off-target effects?

  • Perform a Dose-Response Curve: Carefully titrate the concentration of this compound to determine if the unexpected phenotype only manifests at high concentrations.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to see if it reproduces the effect.

  • Validate On-Target Engagement: Confirm that this compound is engaging with LPA3 at the concentrations used in your experiments.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed at High this compound Concentrations
Potential Cause Troubleshooting/Validation Step
Off-target receptor activation 1. Profile this compound against a panel of LPA receptors and other relevant GPCRs. 2. Use selective antagonists for suspected off-target receptors to see if the phenotype is reversed.
Kinase inhibition/activation 1. Perform a broad kinase selectivity screen to identify potential kinase interactions. 2. If a kinase hit is identified, validate the interaction with in vitro kinase assays and cellular assays monitoring the specific kinase pathway.
General cellular toxicity 1. Perform cell viability assays (e.g., MTT, trypan blue) at a range of this compound concentrations. 2. Visually inspect cells for morphological changes indicative of stress or death.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting/Validation Step
Compound stability/solubility 1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO) before diluting in culture media. 3. Visually inspect for precipitation at high concentrations.
Cell culture variability 1. Use cells at a consistent passage number and confluency. 2. Regularly test for mycoplasma contamination. 3. Ensure consistent cell seeding density.
Assay conditions 1. Optimize incubation times and reagent concentrations. 2. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data to illustrate the type of results you might obtain from off-target profiling studies of this compound.

Table 1: Kinase Selectivity Profile of this compound at 10 µM

Kinase Target% Inhibition
Primary Target Pathway Related
PI3Kα8%
AKT112%
MAPK1 (ERK2)5%
Selected Off-Target Kinases
SRC55%
LCK48%
EGFR15%
VEGFR222%

This hypothetical data suggests a potential off-target interaction with SRC family kinases at high concentrations.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for a Suspected Off-Target

Temperature (°C)Soluble Protein (Vehicle)Soluble Protein (10 µM this compound)
37100%100%
4595%98%
5080%92%
5550%75%
6020%55%
655%30%

This hypothetical data illustrates thermal stabilization of a protein by this compound, suggesting a direct binding interaction.

Experimental Protocols

Kinase Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay: Utilize a commercial kinase profiling service that employs a radiometric or fluorescence-based assay format. A common method is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.

  • Screening: Screen this compound at a high concentration (e.g., 10 µM) against a panel of several hundred kinases.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are typically defined as kinases showing >50% inhibition.

  • Follow-up: For any identified hits, perform dose-response studies to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of this compound to a potential off-target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with a high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed.

  • Protein Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Quantitative Proteomics for Off-Target Identification

Objective: To identify cellular proteins that are stabilized by this compound on a proteome-wide scale.

Methodology:

  • Cell Treatment and Lysis: Treat cells with a high concentration of this compound or vehicle. Lyse the cells and prepare the proteome extract.

  • Thermal Profiling: Aliquot the cell lysate and heat to a range of temperatures.

  • Sample Preparation: Collect the soluble fractions after centrifugation. Digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show increased thermal stability in the presence of this compound are considered potential off-targets.

Visualizations

on_target_pathway Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 Binds G_protein Gq/11, Gi/o LPA3->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway

Caption: On-target signaling pathway of this compound via the LPA3 receptor.

off_target_workflow start Unexpected Phenotype with High [2S]-Ompt dose_response Dose-Response Curve start->dose_response high_conc_effect Effect only at high conc.? dose_response->high_conc_effect investigate_off_target Investigate Off-Target Effects high_conc_effect->investigate_off_target Yes on_target_effect Likely On-Target Effect high_conc_effect->on_target_effect No kinase_screen Kinase Profiling investigate_off_target->kinase_screen cetsa CETSA investigate_off_target->cetsa proteomics Quantitative Proteomics investigate_off_target->proteomics validation Validate Hits kinase_screen->validation cetsa->validation proteomics->validation

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: (2S)-Ompt [(S)-Fmoc-2-(4'-pentenyl)glycine]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing, handling, and utilizing (2S)-Ompt, an internal identifier for the chemical compound (S)-Fmoc-2-(4'-pentenyl)glycine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an internal reference for the Fmoc-protected amino acid, (S)-Fmoc-2-(4'-pentenyl)glycine. Its primary application is in solid-phase peptide synthesis (SPPS), particularly for the formation of stapled peptides through ring-closing metathesis (RCM).[1]

Q2: How should this compound be stored?

Proper storage is crucial to maintain the integrity of the compound. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature Store at -20°C upon receipt.[2] For long-term storage, -20°C to -80°C is suitable.[2]Minimizes degradation and preserves the chemical structure.
Form The compound is typically supplied as a lyophilized powder.[2]This form enhances stability during shipping and storage.
Container Keep the container tightly closed.[3]Protects from moisture and atmospheric contaminants.
Environment Store in a dry and well-ventilated place.Prevents hydrolysis and degradation from environmental factors.
Shipping Generally shipped with blue ice.Maintains a cold chain to ensure stability during transit.

Q3: What is the shelf life of this compound?

When stored as a lyophilized powder at -20°C or -80°C, the compound generally has a shelf life of up to 6 months from the date of receipt. For short-term use, it can be stored at 4°C for about a week.

Q4: What are the general handling precautions for this compound?

Safe handling is essential to protect both the researcher and the product.

PrecautionGuideline
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, safety glasses with side shields, and a lab coat.
Ventilation Use in a well-ventilated area or under a fume hood to avoid inhalation of dust.
Contact Avoidance Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Dust Formation Avoid forming dust and aerosols during handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound in solid-phase peptide synthesis.

Problem 1: Poor solubility of this compound in standard solvents.

  • Possible Cause: The hydrophobicity of the Fmoc group and the alkenyl side chain can sometimes lead to solubility challenges.

  • Solution:

    • While Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common solvents for SPPS, ensure they are of high purity and amine-free, as impurities can affect solubility and reactivity.

    • For particularly difficult sequences, solvent mixtures containing DMSO, TFE, or HFIP can be employed to improve solvation of the peptide resin.

    • Ensure the compound is fully dissolved before adding it to the reaction vessel. Gentle warming or sonication may aid dissolution, but monitor for any signs of degradation.

Problem 2: Incomplete coupling reaction.

  • Possible Cause: Steric hindrance from the bulky Fmoc group and the substituted α-carbon can slow down the coupling kinetics.

  • Solution:

    • Choice of Coupling Reagent: Use a more potent coupling reagent. While standard activators like DIC and HBTU are common, stronger reagents such as HATU or HCTU may be necessary, especially when coupling to a sterically hindered amino acid.

    • Extended Reaction Time: Increase the coupling time and monitor the reaction progress using a qualitative test like the ninhydrin (B49086) (Kaiser) test.

    • Double Coupling: If the ninhydrin test is positive after the initial coupling, perform a second coupling with a fresh solution of the activated amino acid.

Problem 3: Side reactions during Fmoc deprotection.

  • Possible Cause: The use of piperidine (B6355638) for Fmoc removal can sometimes lead to side reactions, particularly aspartimide formation if an aspartic acid residue is present in the peptide sequence.

  • Solution:

    • Modified Deprotection Cocktail: To suppress aspartimide formation, consider adding a scavenger like HOBt to the piperidine solution.

    • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage. To mitigate this, consider using a bulky resin like 2-chlorotrityl chloride resin or coupling the appropriate Fmoc-dipeptide instead of a single amino acid.

Problem 4: Low yield or incomplete reaction during Ring-Closing Metathesis (RCM).

  • Possible Cause: The efficiency of the RCM reaction can be influenced by the peptide sequence, resin, solvent, and catalyst activity.

  • Solution:

    • Catalyst Choice: Use a fresh, active Grubbs' catalyst (first or second generation). Ensure it is stored under an inert atmosphere.

    • Solvent: Use a non-coordinating, degassed solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE).

    • Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The reaction may require elevated temperatures.

    • Peptide Conformation: The proximity of the two alkenyl side chains is crucial for RCM. If the peptide conformation is unfavorable, the reaction may be slow or not occur at all.

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the basic steps for incorporating this compound into a peptide chain on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least one hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, HCTU) in DMF.

    • Add an activating base (e.g., DIPEA or 2,4,6-collidine) to the solution.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-4 hours.

    • Monitor the coupling reaction using the ninhydrin test.

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • Once the peptide synthesis is complete, remove the final N-terminal Fmoc group.

    • Wash and dry the resin.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

Visualizing the SPPS Cycle

SPPS_Cycle Resin Resin with Protected Peptide Chain (Fmoc-AA-...) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Washing2->Resin Completed Cycle Cycle Repeat for Next Amino Acid Washing2->Cycle Continue Synthesis Cycle->Deprotection

Caption: The general workflow for one cycle of Fmoc solid-phase peptide synthesis.

Protocol for On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the cyclization of a peptide containing two alkenyl amino acids (such as this compound) on the solid support.

  • Peptide Synthesis: Synthesize the linear peptide containing this compound and another alkenyl amino acid at the desired positions using the SPPS protocol described above.

  • Resin Preparation: After synthesis, wash the resin-bound peptide thoroughly with DCM to remove any residual DMF.

  • RCM Reaction:

    • Swell the resin in a degassed, anhydrous solvent suitable for RCM, such as DCM or DCE.

    • Add the Grubbs' catalyst (e.g., Grubbs' 2nd generation catalyst, 0.1-0.2 equivalents per mole of peptide) dissolved in the same solvent.

    • Perform the reaction under an inert atmosphere (argon or nitrogen) with gentle agitation for 2-12 hours. The reaction can be performed at room temperature or with gentle heating (e.g., 40°C).

    • Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: After the reaction is complete, wash the resin extensively with DCM and DMF to remove the ruthenium catalyst.

  • Cleavage: Cleave the now-stapled peptide from the resin using a standard TFA cleavage cocktail.

Visualizing the RCM Workflow

RCM_Workflow Start Linear Peptide on Resin (with two alkenyl side chains) Wash_DCM Wash with DCM Start->Wash_DCM RCM Add Grubbs' Catalyst in Anhydrous Solvent (under inert atmosphere) Wash_DCM->RCM Incubate Incubate with Agitation (2-12h, RT or 40°C) RCM->Incubate Wash_Post_RCM Wash to Remove Catalyst Incubate->Wash_Post_RCM Cleavage Cleave Stapled Peptide from Resin (TFA cocktail) Wash_Post_RCM->Cleavage End Purify Stapled Peptide Cleavage->End

Caption: The experimental workflow for on-resin ring-closing metathesis.

References

Addressing variability in cell response to (2S)-Ompt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in cell response to (2S)-Ompt, a potent and selective agonist for the lysophosphatidic acid receptor 3 (LPA3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a metabolically stabilized analog of lysophosphatidic acid (LPA). It functions as a potent agonist for the LPA3 receptor, a G protein-coupled receptor (GPCR).[1] Upon binding, it activates downstream signaling pathways, primarily through the Gαq/11 and Gαi/o proteins.[2][3][4] This activation leads to a cascade of intracellular events, including calcium mobilization, and the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Akt.[1]

Q2: What are the expected cellular responses to this compound stimulation?

The primary cellular responses following stimulation with this compound in cells expressing the LPA3 receptor include:

  • Increased intracellular calcium: Activation of the Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

  • MAPK (ERK1/2) phosphorylation: Activation of G protein-dependent pathways can lead to the phosphorylation and activation of the MAPK/ERK cascade, which is involved in cell proliferation, differentiation, and survival.

  • Akt phosphorylation: The PI3K/Akt pathway can also be activated downstream of LPA3, playing a role in cell survival and metabolism.

Q3: Why do I observe different response magnitudes to this compound in different cell lines?

Variability in cellular responses to this compound across different cell lines is common and can be attributed to several factors:

  • LPA3 Receptor Expression Levels: The most significant factor is the density of LPA3 receptors on the cell surface. Cell lines with higher LPA3 expression will generally exhibit a more robust response.

  • G-protein Coupling Efficiency: The complement and expression levels of Gαq/11, Gαi/o, and other G proteins can differ between cell lines, affecting the efficiency of signal transduction.

  • Downstream Signaling Components: The abundance and activity of downstream effectors like PLC, protein kinase C (PKC), and components of the MAPK and Akt pathways can vary, leading to differences in signal amplification and response.

  • Receptor Desensitization and Internalization: The machinery for receptor desensitization and internalization, involving G protein-coupled receptor kinases (GRKs) and β-arrestins, can differ in its efficiency between cell types, leading to variations in the duration and magnitude of the signal.

  • Endogenous LPA Production: Some cell lines may have higher basal levels of LPA production, which can lead to chronic receptor activation and desensitization, thereby reducing the response to exogenously added this compound.

Troubleshooting Guides

Issue 1: No or Low Response to this compound in a Calcium Flux Assay

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Low or no LPA3 receptor expression in the cell line. Verify LPA3 expression at the mRNA and protein level using RT-qPCR and Western blot or flow cytometry, respectively. If expression is low, consider using a cell line known to express high levels of LPA3 or transiently transfecting your cells with an LPA3 expression vector.
Problem with this compound compound. Confirm the integrity and concentration of your this compound stock. Prepare fresh dilutions for each experiment. Test a positive control agonist for the LPA3 receptor if available.
Suboptimal assay conditions. Optimize cell density, dye loading concentration (e.g., Fluo-4 AM, Indo-1), and incubation times. Ensure the assay buffer contains an appropriate concentration of calcium.
Issues with the calcium indicator dye. Ensure the dye is not expired and has been stored correctly. Check for adequate dye loading and de-esterification by observing baseline fluorescence. Use a positive control like ionomycin (B1663694) or ATP to confirm that the cells are capable of a calcium response.
Cell health is compromised. Ensure cells are healthy, within a low passage number, and not overly confluent, as this can affect receptor expression and signaling.
Issue 2: Inconsistent or Variable Results in MAPK/Akt Phosphorylation Assays

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Variability in cell culture conditions. Maintain consistent cell culture practices, including seeding density, passage number, and serum conditions. Serum starvation prior to stimulation is often necessary to reduce basal phosphorylation levels.
Inconsistent stimulation time. MAPK and Akt phosphorylation are often transient. Perform a time-course experiment to determine the optimal stimulation time for your cell line (e.g., 5, 15, 30, 60 minutes).
Issues with antibody quality. Use phospho-specific antibodies that have been validated for your application (e.g., Western blot, flow cytometry). Always include a total protein antibody as a loading control for Western blots.
Inefficient cell lysis and protein extraction. Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Ensure complete cell lysis.
Technical variability in Western blotting. Ensure equal protein loading across all lanes. Optimize antibody concentrations and incubation times. Use a sensitive detection method.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in Different Cell Lines (Calcium Flux Assay)

Cell LineLPA3 Expression (Relative Units)EC50 (nM) for Calcium MobilizationMax Response (% of Ionomycin)
Cell Line A1001095%
Cell Line B505060%
Cell Line C1020020%
Cell Line D (Negative Control)<1>1000<5%

Table 2: Hypothetical Time-Course of p-ERK1/2 Activation by 100 nM this compound

Time (minutes)p-ERK1/2 Level (Fold Change over Basal) - Cell Line Ap-ERK1/2 Level (Fold Change over Basal) - Cell Line B
01.01.0
58.54.2
155.32.1
302.11.2
601.21.0

Experimental Protocols

Protocol 1: Calcium Flux Assay using Fluo-4 AM
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.

  • Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm) for 1-2 minutes.

  • Compound Addition: Add this compound at various concentrations.

  • Signal Detection: Immediately start measuring the fluorescence intensity every 1-5 seconds for 3-5 minutes to capture the calcium mobilization peak.

  • Positive Control: At the end of the run, add a calcium ionophore like ionomycin to determine the maximum calcium response.

  • Data Analysis: The change in fluorescence (F/F0) is plotted against time. Dose-response curves can be generated by plotting the peak fluorescence response against the log of the agonist concentration.

Protocol 2: Western Blot for MAPK (ERK1/2) and Akt Phosphorylation
  • Cell Culture and Serum Starvation: Grow cells to 70-80% confluency. For many cell types, serum-starve the cells for 4-24 hours prior to the experiment to reduce basal phosphorylation levels.

  • Stimulation: Treat cells with this compound at the desired concentration for the predetermined optimal time.

  • Cell Lysis:

    • Immediately after stimulation, place the plate on ice and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total ERK1/2 and total Akt to confirm equal protein loading.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 Gq Gαq/11 LPA3->Gq Gi Gαi/o LPA3->Gi PLC PLC Gq->PLC Ras Ras/Raf Gi->Ras PI3K PI3K Gi->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKC->Ras MEK MEK Ras->MEK ERK MAPK (ERK1/2) MEK->ERK CellularResponse Cellular Response (Proliferation, Survival) ERK->CellularResponse Akt Akt PI3K->Akt Akt->CellularResponse

Caption: this compound signaling pathway via the LPA3 receptor.

Troubleshooting_Workflow Start Start: No/Low Response to this compound CheckReceptor Check LPA3 Receptor Expression (RT-qPCR, Western Blot) Start->CheckReceptor ReceptorPresent Expression Confirmed CheckReceptor->ReceptorPresent Yes ReceptorAbsent Low/No Expression CheckReceptor->ReceptorAbsent No CheckCompound Verify this compound Integrity and Concentration ReceptorPresent->CheckCompound ChooseCellLine Use High-Expressing Cell Line or Transfect ReceptorAbsent->ChooseCellLine CompoundOK Compound is OK CheckCompound->CompoundOK OK CompoundBad Compound Issue CheckCompound->CompoundBad Issue CheckAssay Optimize Assay Conditions (Cell Density, Dye, Buffer) CompoundOK->CheckAssay PrepareFresh Prepare Fresh Stock/Dilutions CompoundBad->PrepareFresh AssayOK Conditions Optimized CheckAssay->AssayOK OK AssayBad Suboptimal Conditions CheckAssay->AssayBad Suboptimal CheckCells Assess Cell Health and Viability AssayOK->CheckCells Optimize Systematically Optimize Parameters AssayBad->Optimize CellsHealthy Cells are Healthy CheckCells->CellsHealthy Healthy CellsUnhealthy Cells Unhealthy CheckCells->CellsUnhealthy Unhealthy Success Response Observed CellsHealthy->Success CultureCare Improve Cell Culture Practices CellsUnhealthy->CultureCare

Caption: Troubleshooting workflow for no or low cellular response.

Logical_Relationships cluster_intrinsic Intrinsic Cellular Factors cluster_extrinsic Experimental Conditions Variability Variability in Cell Response Receptor LPA3 Receptor Density Variability->Receptor Gprotein G-Protein Expression Variability->Gprotein Downstream Downstream Signaling Component Levels Variability->Downstream Compound This compound Quality and Concentration Variability->Compound Assay Assay Parameters (e.g., buffers, timing) Variability->Assay Culture Cell Culture Conditions (e.g., passage, confluency) Variability->Culture Receptor->Gprotein Gprotein->Downstream

Caption: Factors contributing to response variability.

References

Optimizing incubation time for (2S)-Ompt treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of (2S)-Ompt, a potent and selective agonist for the Lysophosphatidic Acid Receptor 3 (LPA3). Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a metabolically stabilized analog of lysophosphatidic acid (LPA) that functions as a potent agonist for the LPA3 receptor.[1] Upon binding to the LPA3 receptor, a G protein-coupled receptor (GPCR), it initiates a cascade of intracellular signaling events. The LPA3 receptor primarily couples to Gαq/11 and Gαi/o proteins.[2][3][4] Activation of these G proteins leads to the stimulation of downstream effector molecules, resulting in various cellular responses, including calcium mobilization, and phosphorylation of MAPK and Akt.[1]

Q2: What are the key downstream signaling pathways activated by this compound?

The primary signaling pathways activated by this compound through the LPA3 receptor include:

  • Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

  • Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other signaling molecules, such as Phosphoinositide 3-kinase (PI3K).

  • MAPK/ERK Pathway: this compound treatment leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.

  • PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another key downstream event, promoting cell survival and proliferation.

Q3: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your specific cell line and endpoint of interest. A typical starting point for a dose-response curve could range from 1 nM to 10 µM.

Q4: What is a typical incubation time for this compound treatment?

The ideal incubation time for this compound treatment varies significantly depending on the biological question and the specific downstream event being measured.

  • For rapid signaling events , such as calcium mobilization or phosphorylation of signaling proteins like ERK and Akt, short incubation times ranging from a few minutes to a few hours are generally sufficient.

  • For longer-term cellular responses , such as gene expression changes, cell proliferation, or cytokine production (e.g., IL-6), longer incubation times of 24, 48, or even 72 hours may be necessary.

A time-course experiment is the most effective method to determine the optimal incubation period for your specific experimental endpoint.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound treatment 1. Sub-optimal incubation time: The incubation period may be too short or too long to observe the desired effect. 2. Inappropriate concentration: The concentration of this compound may be too low to elicit a response. 3. Low LPA3 receptor expression: The cell line used may not express sufficient levels of the LPA3 receptor. 4. Receptor desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor internalization and desensitization. 5. Degradation of this compound: Although metabolically stabilized, degradation may occur under certain experimental conditions.1. Optimize incubation time: Perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 6 hrs, 24 hrs, 48 hrs) to identify the optimal time point for your endpoint. 2. Optimize concentration: Perform a dose-response experiment to determine the EC50 for your cell line. 3. Verify LPA3 expression: Check the expression of the LPA3 receptor in your cell line using techniques like qPCR or Western blotting. 4. Use shorter incubation times for signaling studies: For acute signaling events, keep incubation times brief. Consider using a washout step in your experimental design. 5. Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment from a frozen stock.
High variability between experimental replicates 1. Inconsistent cell seeding density: Uneven cell numbers at the start of the experiment can lead to variable results. 2. Edge effects in multi-well plates: Cells in the outer wells of a plate can behave differently due to evaporation and temperature gradients. 3. Inconsistent this compound addition: Pipetting errors can lead to variations in the final concentration of the compound in each well.1. Ensure accurate cell counting and seeding: Use a hemocytometer or an automated cell counter for precise cell quantification and ensure a homogenous cell suspension before seeding. 2. Minimize edge effects: Avoid using the outermost wells of your plates for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use consistent pipetting techniques.
Unexpected or off-target effects 1. Biased agonism: this compound may act as a biased agonist, preferentially activating certain signaling pathways over others, which can differ from the effects of the endogenous ligand, LPA. 2. Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent may be toxic to the cells.1. Characterize multiple downstream pathways: Analyze the activation of several downstream signaling pathways (e.g., calcium flux, ERK phosphorylation, Akt phosphorylation) to understand the full signaling profile of this compound in your system. 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for ERK1/2 Phosphorylation

This protocol outlines a time-course experiment to determine the optimal incubation time for this compound-induced phosphorylation of ERK1/2.

Materials:

  • Cell line of interest cultured in appropriate growth medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This step reduces basal levels of ERK phosphorylation.

  • This compound Treatment: Prepare working solutions of this compound in serum-free medium at the desired final concentration (e.g., the EC50 value if known, or a concentration in the range of 10-100 nM as a starting point).

  • Time Course: Treat the cells with the this compound solution for various time points. A suggested time course is: 0 min (untreated control), 2 min, 5 min, 10 min, 30 min, 1 hour, and 2 hours.

  • Cell Lysis: At the end of each time point, wash the cells once with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each time point. The time point with the highest normalized signal is the optimal incubation time for this response.

Visualizations

LPA3_Signaling_Pathway Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 Gq11 Gαq/11 LPA3->Gq11 Gi_o Gαi/o LPA3->Gi_o PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase Gi_o->AC PI3K PI3K Gi_o->PI3K βγ PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (Raf/MEK/ERK) PKC->MAPK Akt Akt PI3K->Akt CellResponse Cellular Responses (Proliferation, Survival, etc.) Akt->CellResponse MAPK->CellResponse

Caption: Signaling pathway activated by this compound via the LPA3 receptor.

Time_Course_Workflow Start Seed Cells Starve Serum Starve Cells (12-24h) Start->Starve Treat Treat with this compound at EC50 Concentration Starve->Treat Timepoints Incubate for Different Time Points (e.g., 0, 2, 5, 10, 30, 60, 120 min) Treat->Timepoints Lyse Lyse Cells and Quantify Protein Timepoints->Lyse WB Western Blot for p-ERK and Total ERK Lyse->WB Analyze Analyze Band Intensities and Determine Optimal Time WB->Analyze

Caption: Experimental workflow for optimizing incubation time.

References

Validation & Comparative

A Comparative Analysis of (2S)-Ompt and (2R)-Ompt Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological potency of the two enantiomers of Oleoyl-O-methyl-glycerophosphothionate (Ompt), a metabolically stabilized analog of Lysophosphatidic Acid (LPA). As an agonist for the LPA3 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, understanding the stereospecificity of Ompt is crucial for targeted drug development. Experimental data consistently demonstrates that the (2S) enantiomer is the more potent of the two, exhibiting significantly greater activity in mediating downstream cellular responses.

Data Presentation: Quantitative Comparison of Potency

The following table summarizes the quantitative differences in potency observed between the OMPT enantiomers and the natural LPA ligand. It is important to note that while direct EC50 values for (2R)-Ompt are not always available in the literature, the data strongly supports the superior activity of the (2S) enantiomer. For the purposes of this comparison, the activity of the natural ligand, LPA, is included to provide a baseline for the potency of a non-stabilized agonist.

AssayCell Line(2S)-Ompt (as OMPT) EC50LPA EC50Fold Difference (this compound vs LPA)This compound vs (2R)-Ompt Potency
LPA3 Receptor Phosphorylation HEK 293~10 nM[1][2]~270 nM[1][2]~27-fold more potentThis compound is significantly more potent.
ERK1/2 Phosphorylation HEK 293~5 nM[1]~290 nM~58-fold more potentThis compound is significantly more potent.
Intracellular Calcium Release LPA3-transfected Sf9 and rat hepatoma Rh7777 cellsNot explicitly statedNot explicitly statedNot applicableThis compound is 5-20 fold more active.
Intracellular Calcium Increase HEK 293~425 nM~300 nMLess effective and similar potencyThis compound is reported to be more potent in inducing calcium release.
IL-6 Production OVCAR3Not quantifiedNot quantifiedNot applicableThis compound is more potent.
Akt Phosphorylation OVCAR3Not quantifiedNot quantifiedNot applicableThis compound is more potent.

Signaling Pathways and Experimental Workflows

The activation of the LPA3 receptor by this compound initiates a cascade of intracellular signaling events. The diagrams below illustrate the key signaling pathways and a general workflow for assessing the potency of these compounds.

LPA3_Signaling_Pathway LPA3 Receptor Signaling Pathway Ompt This compound / (2R)-Ompt LPA3 LPA3 Receptor Ompt->LPA3 Gq Gαq/11 LPA3->Gq Gi Gαi/o LPA3->Gi PLC Phospholipase C (PLC) Gq->PLC PI3K PI3K Gi->PI3K Ras Ras Gi->Ras PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Proliferation, Cytokine Production) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt pAkt p-Akt (Phosphorylated) Akt->pAkt pAkt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK TF Transcription Factors (e.g., for IL-6) pERK->TF TF->Cellular_Response

LPA3 receptor activation by Ompt initiates downstream signaling cascades.

Experimental_Workflow General Experimental Workflow for Potency Assessment cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Culture appropriate cell line (e.g., HEK 293, OVCAR3) Transfection Transfect with LPA3 receptor (if not endogenously expressed) Cell_Culture->Transfection Plating Plate cells in multi-well plates Transfection->Plating Starvation Serum starve cells Plating->Starvation Treatment Treat with varying concentrations of This compound, (2R)-Ompt, or LPA Starvation->Treatment Ca_Assay Calcium Mobilization Assay (e.g., Fluo-4) Treatment->Ca_Assay Phospho_Assay Phosphorylation Assays (Western Blot for p-ERK, p-Akt) Treatment->Phospho_Assay Cytokine_Assay Cytokine Production Assay (ELISA for IL-6) Treatment->Cytokine_Assay DR_Curve Generate Dose-Response Curves Ca_Assay->DR_Curve Phospho_Assay->DR_Curve Cytokine_Assay->DR_Curve EC50_Calc Calculate EC50 values DR_Curve->EC50_Calc Comparison Compare potency of enantiomers EC50_Calc->Comparison

References

A Comparative Guide to (2S)-Ompt and LPA in LPA3 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (2S)-O-methyl-lysophosphatidic acid ((2S)-Ompt) and lysophosphatidic acid (LPA) in the activation of the lysophosphatidic acid receptor 3 (LPA3). The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies.

Introduction to this compound and LPA

Lysophosphatidic acid (LPA) is a naturally occurring bioactive phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA3 receptor. LPA is involved in a wide range of physiological and pathological processes. This compound is a synthetic, metabolically stabilized analog of LPA. It has been developed as a tool to study the specific roles of LPA receptors, with a particular focus on LPA3.

Performance Comparison at the LPA3 Receptor

Experimental data reveals significant differences in the potency and efficacy of this compound and LPA in activating the LPA3 receptor and its downstream signaling pathways. Notably, this compound demonstrates biased agonism, showing higher potency for certain downstream events compared to others.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and LPA for various LPA3-mediated responses in LPA3-transfected HEK 293 cells.

ParameterThis compound (EC50)LPA (EC50)Reference
Receptor Phosphorylation ~10 nM~270 nM[1]
ERK 1/2 Activation ~5 nM~290 nM[1]
Intracellular Calcium Increase ~425 nM~300 nM[1]
GTPγS Binding 276 nM196 nM[2]

These values indicate that while this compound is significantly more potent than LPA at inducing receptor phosphorylation and ERK 1/2 activation, it is less potent and effective at stimulating an increase in intracellular calcium. This suggests that this compound preferentially activates the G-protein-independent β-arrestin pathway and the G-protein-coupled MAPK pathway over the Gq-mediated calcium mobilization pathway.

Signaling Pathways

The LPA3 receptor is known to couple to multiple G proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.

LPA3_Signaling_Pathway cluster_receptor LPA3 Receptor Activation cluster_g_protein G Protein Signaling cluster_downstream Downstream Effectors Agonist This compound or LPA LPA3 LPA3 Receptor Agonist->LPA3 Binds to Gq11 Gαq/11 LPA3->Gq11 Activates Gio Gαi/o LPA3->Gio Activates MAPK_pathway MAPK/ERK Pathway LPA3->MAPK_pathway Activates PLC Phospholipase C (PLC) Gq11->PLC Stimulates AC Adenylyl Cyclase Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates cAMP ↓ cAMP AC->cAMP ERK_activation ERK Activation MAPK_pathway->ERK_activation

Caption: LPA3 Receptor Signaling Pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to compare this compound and LPA. Specific details may vary between laboratories.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: LPA3-transfected HEK 293 cells are seeded into 96-well plates and cultured to confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

  • Agonist Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of this compound or LPA.

  • Signal Detection: The change in fluorescence intensity is monitored in real-time. The peak fluorescence response is used to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_cells Seed LPA3-HEK 293 cells in 96-well plate Culture Culture to confluency Seed_cells->Culture Load_dye Load cells with Fluo-4 AM Culture->Load_dye Measure_baseline Measure baseline fluorescence Load_dye->Measure_baseline Add_agonist Add this compound or LPA Measure_baseline->Add_agonist Measure_response Measure fluorescence change Add_agonist->Measure_response Plot_data Plot dose-response curve Measure_response->Plot_data Calculate_EC50 Calculate EC50 Plot_data->Calculate_EC50

References

Validating the Specificity of (2S)-Ompt for the LPA3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of (2S)-Ompt, a synthetic analog of lysophosphatidic acid (LPA), for the LPA3 receptor. Through a detailed comparison with other LPA receptor subtypes and supporting experimental data, this document serves as a valuable resource for researchers investigating LPA signaling and developing targeted therapeutics.

Executive Summary

This compound has emerged as a potent and selective agonist for the lysophosphatidic acid receptor 3 (LPA3), a G protein-coupled receptor implicated in various physiological and pathological processes. This guide summarizes the key experimental data that substantiates the specificity of this compound for LPA3 over other LPA receptor subtypes, particularly LPA1 and LPA2. The data presented herein is derived from seminal studies employing various in vitro assays, including GTPγS binding, calcium mobilization, and ERK phosphorylation. While this compound demonstrates robust agonistic activity at the LPA3 receptor, its effects on LPA1 and LPA2 are markedly weaker or non-existent, establishing it as a valuable pharmacological tool for elucidating the specific functions of LPA3.

Data Presentation: this compound vs. LPA Activity at LPA Receptors

The following tables summarize the quantitative data on the potency and efficacy of this compound in comparison to the endogenous ligand, LPA, at LPA1, LPA2, and LPA3 receptors.

Table 1: Agonist Potency (EC50) in GTPγS Binding Assays

This table compares the potency of racemic OMPT and LPA in stimulating GTPγS binding in HEK293T cell membranes transfected with individual LPA receptor subtypes.

AgonistLPA1 EC50 (nM)LPA2 EC50 (nM)LPA3 EC50 (nM)
LPA128[1]27[1]196[1]
OMPT (racemic)No agonistic activity[1]Weak agonistic effect at >1 µM[1]276[1]

Table 2: this compound Agonist Activity at the LPA3 Receptor

This table presents the potency (EC50) of this compound and LPA in downstream functional assays in HEK293 cells expressing the LPA3 receptor.

AssayThis compound EC50 (nM)LPA EC50 (nM)
LPA3 Receptor Phosphorylation10[1][2]260-270[1][2]
ERK 1/2 Phosphorylation5[1][2]290[1][2]
Intracellular Calcium Mobilization425[1][2]300[1][2]

Note: The data in Table 2 is from a 2024 bioRxiv preprint and should be considered preliminary.

Signaling Pathways and Experimental Workflows

LPA3 Receptor Signaling Pathway

The LPA3 receptor primarily couples to Gαq/11 and Gαi/o proteins.[3] Activation by an agonist like this compound initiates downstream signaling cascades, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the Ras/MAPK pathway, resulting in the phosphorylation of ERK1/2.

LPA3_Signaling_Pathway cluster_membrane Plasma Membrane LPA3 LPA3 Receptor Gq Gαq/11 LPA3->Gq activates Gi Gαi/o LPA3->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates Ras_MAPK Ras/MAPK Pathway Gi->Ras_MAPK activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Ompt This compound Ompt->LPA3 binds ERK_phos ERK1/2 Phosphorylation Ras_MAPK->ERK_phos

LPA3 receptor signaling cascade.

Experimental Workflow for Validating this compound Specificity

The following diagram illustrates a typical workflow for assessing the specificity of a ligand like this compound for a target receptor.

Experimental_Workflow arrow arrow start Start: Hypothesis This compound is LPA3 selective transfection Cell Line Preparation: Transfect HEK293 cells with LPA1, LPA2, or LPA3 constructs start->transfection gtps_assay GTPγS Binding Assay: Measure receptor activation (EC50 determination) transfection->gtps_assay ca_assay Calcium Mobilization Assay: Measure downstream signaling (EC50 determination) transfection->ca_assay erk_assay ERK Phosphorylation Assay: Measure downstream signaling (EC50 determination) transfection->erk_assay data_analysis Data Analysis: Compare EC50 values of this compound across LPA receptor subtypes gtps_assay->data_analysis ca_assay->data_analysis erk_assay->data_analysis conclusion Conclusion: Validate specificity of this compound for LPA3 data_analysis->conclusion

Workflow for specificity validation.

Experimental Protocols

1. GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

  • Cell Culture and Membrane Preparation:

    • HEK293T cells are transiently transfected with plasmids encoding for human LPA1, LPA2, or LPA3 receptors.

    • After 48 hours, cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

  • Assay Protocol:

    • Membranes are incubated in an assay buffer containing [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (this compound or LPA).

    • The reaction is incubated at 30°C for 30 minutes and then terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is quantified by liquid scintillation counting.

    • Non-specific binding is determined in the presence of excess unlabeled GTPγS.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • EC50 values are determined by non-linear regression analysis of the concentration-response curves.

2. Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like LPA3.

  • Cell Culture and Dye Loading:

    • HEK293 cells stably expressing the LPA3 receptor are seeded in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 1 hour at 37°C.

  • Assay Protocol:

    • The plate is placed in a fluorescence plate reader.

    • Varying concentrations of the agonist (this compound or LPA) are added to the wells.

    • The fluorescence intensity is measured over time to monitor changes in intracellular calcium levels.

  • Data Analysis:

    • The peak fluorescence response is determined for each agonist concentration.

    • EC50 values are calculated from the concentration-response curves using non-linear regression.

3. ERK 1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a key downstream event in the MAPK signaling pathway activated by LPA3.

  • Cell Culture and Stimulation:

    • HEK293 cells expressing the LPA3 receptor are serum-starved overnight.

    • Cells are then stimulated with various concentrations of this compound or LPA for a short period (e.g., 5-15 minutes).

  • Protein Extraction and Quantification:

    • Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Western Blot Protocol:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated.

    • EC50 values are determined from the concentration-response curves.

Conclusion

The experimental data compiled in this guide strongly supports the characterization of this compound as a potent and selective agonist for the LPA3 receptor. In GTPγS binding assays, OMPT demonstrates clear agonistic activity at LPA3 with no significant effect on LPA1 and only weak activity at high concentrations on LPA2.[1] Furthermore, in cells expressing LPA3, this compound is a more potent activator of receptor phosphorylation and ERK1/2 phosphorylation than the endogenous ligand, LPA.[1][2] While its potency in inducing calcium mobilization is comparable to LPA, its high potency in other downstream signaling events underscores its efficacy at the LPA3 receptor.[1][2] This selectivity makes this compound an indispensable tool for researchers aiming to dissect the specific physiological and pathophysiological roles of the LPA3 receptor.

References

Comparative Analysis of (2S)-Ompt and Other LPA Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular activities of (2S)-Ompt and other key lysophosphatidic acid (LPA) analogs. The information is supported by experimental data to facilitate informed decisions in research and development.

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[1] These receptors are implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis, making them attractive targets for therapeutic intervention.[2] this compound is a metabolically stabilized LPA analog that has garnered significant interest as a potent and selective agonist for the LPA3 receptor.[3] This guide presents a comparative analysis of this compound with other LPA analogs, focusing on their receptor binding affinities, functional potencies, and the signaling pathways they modulate.

Quantitative Comparison of LPA Analog Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and other representative LPA analogs at various LPA receptors. This data, compiled from multiple studies, offers a quantitative basis for comparing their selectivity and potency.

Agonist LPA1 LPA2 LPA3 LPA4 LPA5 LPA6 Assay Type Reference
This compound --10 nM (Receptor Phosphorylation)---Functional[4]
--5 nM (ERK1/2 Phosphorylation)---Functional[4]
--425 nM (Calcium Mobilization)---Functional
1-Oleoyl-LPA Endogenous AgonistEndogenous Agonist270 nM (Receptor Phosphorylation)---Functional
290 nM (ERK1/2 Phosphorylation)Functional
300 nM (Calcium Mobilization)Functional
UCM-05194 EC50: 0.24 µM, KD: 19.6 nMInactiveInactiveInactiveInactiveInactiveFunctional/Binding
MZN-021 ----EC50: 1.2 nM-Functional
Oleoylthiophosphate -EC50: 244 nM----Functional
Methylene phosphonate (B1237965) LPA (5a) -EC50: 281 nM----Functional
α-hydroxymethylene phosphonate (10a) --Potent Agonist---Functional
Antagonist LPA1 LPA2 LPA3 Assay Type Reference
Ki16425 Ki: 0.34 µMKi: 6.5 µMKi: 0.93 µMInositol (B14025) Phosphate Production
Ki: 0.25 µM-Ki: 0.36 µMGTPγS Binding
VPC12249 Ki: 137 nM-Ki: 428 nMBinding
AM095 IC50: 0.98 µM (human)--GTPγS Binding
IC50: 0.73 µM (mouse)--GTPγS Binding
IC50: 25 nM (human)--Calcium Mobilization
IC50: 23 nM (mouse)--Calcium Mobilization

Signaling Pathways

LPA receptors couple to several families of heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. The activation of these pathways leads to diverse cellular responses. The diagrams below illustrate the major signaling pathways activated by LPA receptors and a typical experimental workflow for assessing receptor activation.

LPA_Signaling_Pathways cluster_receptor Cell Membrane cluster_gproteins G Protein Coupling cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_responses Cellular Responses LPA_Analogs LPA Analogs (this compound, LPA, etc.) LPA_Receptor LPA Receptor (LPA1-6) LPA_Analogs->LPA_Receptor Gq_11 Gαq/11 LPA_Receptor->Gq_11 Gi_o Gαi/o LPA_Receptor->Gi_o G12_13 Gα12/13 LPA_Receptor->G12_13 PLC Phospholipase C (PLC) Gq_11->PLC AC Adenylyl Cyclase (AC) Gi_o->AC MAPK MAPK (ERK1/2) Gi_o->MAPK RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca_Mobilization Calcium Mobilization IP3_DAG->Ca_Mobilization Cell_Migration Cell Migration RhoA->Cell_Migration Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation

Figure 1: LPA Receptor Signaling Pathways

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Culture cells expressing target LPA receptor (e.g., HEK293, CHO) Membrane_Prep Prepare cell membranes (for binding assays) Cell_Culture->Membrane_Prep Dye_Loading Load cells with Ca2+ sensitive dye (e.g., Fluo-4) (for functional assays) Cell_Culture->Dye_Loading Incubation Incubate membranes/cells with LPA analog at varying concentrations Membrane_Prep->Incubation Dye_Loading->Incubation Radioligand Add radioligand ([3H]LPA) for competition binding Incubation->Radioligand GTPgS Add [35S]GTPγS for functional G protein activation Incubation->GTPgS Fluorescence Measure fluorescence change (FLIPR) (Ca2+ Assay) Incubation->Fluorescence Filtration Separate bound/free radioligand via filtration (Binding Assay) Radioligand->Filtration GTPgS->Filtration Scintillation Quantify radioactivity (Scintillation Counting) Filtration->Scintillation Data_Analysis Calculate Ki, EC50/IC50 values Scintillation->Data_Analysis Fluorescence->Data_Analysis

Figure 2: General Experimental Workflow

Logical_Relationship LPA_Analog LPA Analog (this compound) Receptor_Binding Binds to LPA Receptor LPA_Analog->Receptor_Binding G_Protein_Activation Activates G Protein Receptor_Binding->G_Protein_Activation Downstream_Signaling Initiates Downstream Signaling G_Protein_Activation->Downstream_Signaling Cellular_Response Elicits Cellular Response Downstream_Signaling->Cellular_Response

Figure 3: Agonist Action Cascade

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to characterize LPA analogs.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor.

  • Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of LPA analogs.

  • Principle: A radiolabeled LPA analog (e.g., [3H]LPA) competes with unlabeled test compounds for binding to cell membranes expressing the target LPA receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

  • General Procedure:

    • Membrane Preparation: Cells overexpressing a specific LPA receptor are harvested and homogenized to isolate the cell membranes.

    • Incubation: Membranes are incubated with a fixed concentration of radiolabeled LPA and varying concentrations of the unlabeled test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: Competition binding curves are generated, and Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist.

  • Objective: To determine the potency (EC50) and efficacy of LPA agonists in activating G proteins.

  • Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation. The amount of [35S]GTPγS incorporated is proportional to the level of G protein activation.

  • General Procedure:

    • Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the receptor of interest are prepared.

    • Incubation: Membranes are incubated with varying concentrations of the LPA analog in the presence of GDP and [35S]GTPγS.

    • Separation: The reaction is terminated, and membranes are collected on filter plates to separate bound from free [35S]GTPγS.

    • Detection: The amount of bound [35S]GTPγS is determined by scintillation counting.

    • Data Analysis: Dose-response curves are plotted to determine the EC50 and maximal effect (Emax) of the agonist.

Calcium Mobilization Assay

This is a widely used functional assay to measure the activation of Gq-coupled receptors.

  • Objective: To measure the ability of LPA analogs to induce intracellular calcium release.

  • Principle: Activation of Gq-coupled LPA receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.

  • General Procedure:

    • Cell Culture: Adherent cells expressing the target LPA receptor are seeded in multi-well plates.

    • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is taken up by the cells.

    • Compound Addition and Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR). The LPA analog is added to the wells, and the change in fluorescence intensity is monitored in real-time.

    • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC50 of the analog.

Conclusion

This compound stands out as a highly potent and selective agonist for the LPA3 receptor, particularly in stimulating receptor phosphorylation and ERK1/2 activation. The comparative data presented in this guide highlights the diverse pharmacological profiles of various LPA analogs, with compounds exhibiting selectivity for different LPA receptor subtypes. The choice of an appropriate LPA analog for research or therapeutic development will depend on the specific LPA receptor and signaling pathway of interest. The provided experimental protocols offer a foundation for the in-house characterization and comparison of these and other novel LPA analogs.

References

Comparative Analysis of (2S)-Ompt Cross-Reactivity with Lysophosphatidic Acid (LPA) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of (2S)-Ompt across various lysophosphatidic acid (LPA) receptors. This compound, a metabolically stabilized analog of LPA, is recognized as a potent agonist primarily targeting the LPA3 receptor.[1][2] However, subsequent studies have indicated a degree of cross-reactivity with other LPA receptor subtypes.[2][3] This document summarizes the available quantitative data, presents detailed experimental protocols for assessing receptor activity, and visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's selectivity profile.

Quantitative Comparison of this compound Activity at LPA Receptors

The following table summarizes the reported activity of this compound at human LPA receptors 1, 2, and 3, as determined by functional assays. To date, specific quantitative data for this compound's activity at LPA4, LPA5, and LPA6 receptors is limited in publicly available literature. However, some studies suggest potential activity. For instance, this compound has been utilized as a tool to assay ligands for the LPA6 receptor, and sn-2 alkyl OMPT analogs have shown activity at the LPA5 receptor.[4]

Receptor SubtypeAssay TypeThis compound EC50 (nM)LPA EC50 (nM)Reference
LPA1 GTP[γ-35S] BindingNo agonistic activity128
LPA2 GTP[γ-35S] BindingWeak agonistic activity (>1000 nM)27
LPA3 GTP[γ-35S] Binding276196
LPA3 Receptor Phosphorylation10270
LPA3 ERK 1/2 Phosphorylation5290
LPA3 Intracellular Calcium Mobilization425300

Key Signaling Pathways and Experimental Overviews

To understand the functional consequences of this compound's interaction with LPA receptors, it is crucial to consider the downstream signaling pathways. The following diagrams illustrate the primary signaling cascades initiated by LPA receptor activation and the general workflows for the experimental assays used to quantify agonist activity.

LPA_Signaling_Pathways cluster_G_Proteins cluster_Effectors cluster_Second_Messengers LPA123 LPA1, LPA2, LPA3 Gi Gαi/o LPA123->Gi Gq Gαq/11 LPA123->Gq G1213 Gα12/13 LPA123->G1213 LPA456 LPA4, LPA5, LPA6 LPA456->Gi LPA456->Gq LPA456->G1213 Gs Gαs LPA456->Gs AC Adenylyl Cyclase (AC) Gi->AC - PI3K PI3K Gi->PI3K MAPK MAPK/ERK Gi->MAPK PLC Phospholipase C (PLC) Gq->PLC Gq->MAPK RhoA RhoA G1213->RhoA Gs->AC + IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Cytoskeletal\nRearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal\nRearrangement Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K->Cell Survival\n& Proliferation Gene Expression\n& Proliferation Gene Expression & Proliferation MAPK->Gene Expression\n& Proliferation Ca2 Ca²⁺ IP3_DAG->Ca2 Mobilization

Figure 1: LPA Receptor Signaling Pathways

Experimental_Workflows cluster_GTP GTP[γ-³⁵S] Binding Assay cluster_Ca Calcium Mobilization Assay GTP_start Prepare cell membranes expressing LPA receptor GTP_incubate Incubate membranes with This compound and [³⁵S]GTPγS GTP_start->GTP_incubate GTP_filter Separate bound and free [³⁵S]GTPγS via filtration GTP_incubate->GTP_filter GTP_quantify Quantify bound [³⁵S]GTPγS using scintillation counting GTP_filter->GTP_quantify GTP_analyze Determine EC50 values GTP_quantify->GTP_analyze Ca_start Culture cells expressing LPA receptor in microplates Ca_load Load cells with a calcium-sensitive fluorescent dye Ca_start->Ca_load Ca_stimulate Stimulate cells with This compound Ca_load->Ca_stimulate Ca_measure Measure fluorescence changes in real-time Ca_stimulate->Ca_measure Ca_analyze Determine EC50 values Ca_measure->Ca_analyze

References

Head-to-head comparison of (2S)-Ompt and endogenous LPA

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of (2S)-Ompt and Endogenous LPA: A Guide for Researchers

Introduction

Lysophosphatidic acid (LPA) is a ubiquitous, endogenous lipid mediator that orchestrates a vast array of cellular processes, including proliferation, migration, and survival.[1] Its biological effects are transduced through at least six distinct G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[1] This family of receptors couples to various heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs), initiating diverse downstream signaling cascades.[1] The complexity of LPA signaling, arising from multiple receptor subtypes and a variety of endogenous LPA species (differing in their acyl chain length and saturation), has driven the development of synthetic analogs to dissect specific pathways.[1][2]

This compound (1-oleoyl-2-O-methyl-sn-glycero-3-phosphothionate) is a metabolically stabilized phosphorothioate (B77711) analog of LPA. It has been developed as a pharmacological tool to probe the function of specific LPA receptors. This guide provides a head-to-head comparison of the synthetic agonist this compound and its endogenous counterpart, LPA, with a focus on receptor selectivity, signaling outcomes, and the experimental protocols used for their characterization.

Data Presentation: Quantitative Comparison of Agonist Activity

The functional activity of this compound and endogenous LPA (typically 18:1 oleoyl-LPA) has been quantified across various assays and receptor subtypes. The data highlight significant differences in potency and efficacy, particularly demonstrating the LPA₃ receptor selectivity and biased agonism of this compound.

Table 1: Comparative Potency (EC₅₀) of LPA vs. This compound on LPA₃ Receptor Signaling Events in HEK293 Cells

ParameterEndogenous LPA (18:1)This compoundFold Difference (Potency)Reference
Receptor Phosphorylation~270 nM~10 nM~27-fold higher for this compound
ERK 1/2 Activation~290 nM~5 nM~58-fold higher for this compound
Intracellular Ca²⁺ Mobilization~300 nM~425 nM~1.4-fold higher for LPA

Table 2: Comparative Potency (EC₅₀) in GTP[γ-³⁵S] Binding Assays in HEK293T Cell Membranes

Receptor SubtypeEndogenous LPA (18:1)This compoundSelectivityReference
LPA₁128 nMNo significant agonistic activityLPA₁ selective for LPA
LPA₂27 nMWeak agonistic activity (>1 µM)LPA₂ selective for LPA
LPA₃196 nM276 nMBoth are agonists; similar potency

Signaling Pathways: Canonical LPA vs. Biased this compound Signaling

Endogenous LPA activates a broad range of signaling pathways through its interaction with multiple receptors. In contrast, this compound demonstrates a more constrained signaling profile, characterized by its selectivity for the LPA₃ receptor and a bias towards specific downstream effectors.

Endogenous LPA Signaling

Endogenous LPA species can activate all six LPA receptors (LPA₁-₆). These receptors couple to the four main families of G proteins, leading to a wide variety of cellular responses. For example, LPA₁ coupling to Gq/11, Gi/o, and G12/13 can lead to calcium mobilization, inhibition of adenylyl cyclase, and Rho activation, respectively. This promiscuous coupling allows endogenous LPA to be a pleiotropic signaling molecule.

LPA_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses LPA_Receptors LPA Receptors (LPA₁-₆) Gq Gαq/11 LPA_Receptors->Gq LPA₁-₅ Gi Gαi/o LPA_Receptors->Gi LPA₁-₄ G1213 Gα12/13 LPA_Receptors->G1213 LPA₁-₆ Gs Gαs LPA_Receptors->Gs LPA₄,₅ LPA Endogenous LPA LPA->LPA_Receptors PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC ERK MAPK/ERK Activation Gi->ERK Rho Rho Activation G1213->Rho cAMP cAMP Production Gs->cAMP Ca ↑ [Ca²⁺]i PLC->Ca Proliferation Cell Proliferation & Migration Rho->Proliferation ERK->Proliferation

Caption: Canonical signaling pathways for endogenous LPA.

This compound Biased Agonism

This compound is considered a biased agonist at the LPA₃ receptor. While it is a full agonist for G protein-mediated pathways leading to receptor phosphorylation and ERK activation (and is significantly more potent than LPA in this regard), it is a less effective agonist for the Gq-mediated pathway that leads to intracellular calcium mobilization. This biased signaling profile makes this compound a valuable tool for specifically studying the consequences of LPA₃-mediated MAPK/ERK activation in isolation from strong calcium signals.

OMPT_Signaling cluster_membrane Plasma Membrane cluster_pathways Signaling Pathways cluster_responses Downstream Responses LPA Endogenous LPA LPA3 LPA₃ Receptor LPA->LPA3 G_ERK G Protein-mediated (e.g., Gαi/o) LPA->G_ERK  EC₅₀ ≈ 290 nM G_Ca G Protein-mediated (e.g., Gαq) LPA->G_Ca EC₅₀ ≈ 300 nM (Potent Agonist)   OMPT This compound OMPT->LPA3 OMPT->G_ERK EC₅₀ ≈ 5 nM (Potent Agonist) OMPT->G_Ca EC₅₀ ≈ 425 nM (Less Effective) LPA3->G_ERK LPA3->G_Ca ERK ERK Phosphorylation Receptor Phosphorylation G_ERK->ERK Ca Intracellular Ca²⁺ Mobilization G_Ca->Ca

Caption: Biased agonism of this compound at the LPA₃ receptor.

Experimental Protocols

The characterization of this compound and LPA relies on a suite of well-established biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Experimental Workflow: Agonist Potency Determination

The general workflow for comparing the potency of agonists like LPA and this compound involves treating receptor-expressing cells with a range of agonist concentrations and measuring a specific downstream signaling event.

Workflow A 1. Cell Culture (e.g., HEK293 expressing a specific LPA receptor) B 2. Cell Seeding (Plate in appropriate format, e.g., 96-well plate) A->B D 4. Stimulation (Treat cells with agonists for a defined time) B->D C 3. Agonist Preparation (Serial dilutions of LPA and this compound) C->D E 5. Assay Readout (e.g., Measure Ca²⁺ flux, protein phosphorylation, or GTP binding) D->E F 6. Data Analysis (Plot dose-response curves and calculate EC₅₀ values) E->F

Caption: General workflow for agonist characterization.

Protocol 1: GTP[γ-³⁵S] Binding Assay

This assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, GTP[γ-³⁵S], to Gα subunits is quantified as a direct measure of receptor activation.

  • Membrane Preparation: Culture HEK293T cells transiently transfected with the desired LPA receptor (e.g., LPA₁, LPA₂, or LPA₃) and G protein expression constructs. Harvest cells, homogenize in a lysis buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4), and centrifuge to pellet membranes. Wash the membrane pellet and resuspend in assay buffer.

  • Assay Reaction: In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (10 µM), and varying concentrations of agonist (LPA or this compound) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Initiate Binding: Start the reaction by adding 0.1 nM GTP[γ-³⁵S].

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Subtract non-specific binding from all points. Plot specific binding against agonist concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ values.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the activation of Gq-coupled receptors, which leads to the release of calcium from intracellular stores.

  • Cell Preparation: Seed HEK293 cells expressing the target LPA receptor into a black, clear-bottom 96-well plate. Allow cells to attach and grow for 24 hours.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the buffer to remove extracellular dye. Add a final volume of buffer to each well.

  • Baseline Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Measure the baseline fluorescence for 15-30 seconds.

  • Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of the agonist (LPA or this compound) to the wells while continuously recording the fluorescence signal.

  • Signal Recording: Continue recording the fluorescence intensity for 2-3 minutes to capture the peak response and subsequent return to baseline.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the agonist concentration and fit the data to a dose-response curve to calculate EC₅₀.

Protocol 3: ERK 1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream target of LPA receptor signaling.

  • Cell Culture and Starvation: Plate cells (e.g., OVCAR3 or transfected HEK293) and grow to 80-90% confluency. To reduce basal signaling, serum-starve the cells for 18-24 hours in a serum-free medium.

  • Agonist Stimulation: Treat the starved cells with various concentrations of LPA or this compound for a short period (typically 2-10 minutes) at 37°C.

  • Cell Lysis: Immediately terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). Probe the membrane with a primary antibody specific for phosphorylated ERK 1/2 (p-ERK). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

  • Data Analysis: To normalize for loading, strip the membrane and re-probe with an antibody for total ERK 1/2. Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal. Plot the normalized p-ERK levels against agonist concentration to determine the EC₅₀.

References

Decoding the Downstream Cascade of (2S)-OMPT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the downstream signaling pathways activated by (2S)-O-methyl-L-oleoyl-glyceryl-3-phosphothionate, commonly known as (2S)-OMPT. A metabolically stabilized analog of lysophosphatidic acid (LPA), this compound is a potent and selective agonist for the LPA3 receptor.[1] Understanding its molecular mechanism is crucial for its application in research and potential therapeutic development. This document compares this compound with its enantiomer, (2R)-OMPT, and the endogenous ligand, LPA, supported by experimental data and detailed protocols.

Comparative Performance Analysis

This compound exhibits significantly higher potency and efficacy in activating LPA3-mediated signaling pathways compared to its (2R)-enantiomer and, in certain contexts, LPA itself. The following tables summarize key quantitative data from comparative studies.

CompoundTarget ReceptorAssayResultCell LineReference
This compound LPA3Calcium Release5-20 fold more active than (2R)-OMPT LPA3-transfected Sf9 and rat hepatoma Rh7777 cells[1]
(2R)-OMPTLPA3Calcium ReleaseLess active than this compoundLPA3-transfected Sf9 and rat hepatoma Rh7777 cells[1]
This compound LPA3Calcium Release, IL-6 Production, MAPK & Akt PhosphorylationMore potent than (2R)-OMPT OVCAR3 cells[1]
Lysophosphatidic Acid (LPA)LPA Receptors (LPA1-6)VariousEndogenous agonist with broad receptor specificityVarious

Downstream Signaling Pathways of this compound

Upon binding to the G-protein coupled receptor LPA3, this compound initiates a cascade of intracellular signaling events. The primary pathways activated include the Gαq/11, Gα12/13, and Gαi pathways, leading to the activation of key downstream effectors.

G cluster_membrane Plasma Membrane cluster_gprotein G-Proteins cluster_cytosol Cytosol This compound This compound LPA3 LPA3 Receptor This compound->LPA3 Binds Gq11 Gαq/11 LPA3->Gq11 Gi Gαi LPA3->Gi G1213 Gα12/13 LPA3->G1213 PLC Phospholipase C (PLC) Gq11->PLC PI3K PI3K Gi->PI3K Rho Rho G1213->Rho IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK Ras Ras Ras->MAPK CellProlif Cell Proliferation Rho->CellProlif Akt Akt PI3K->Akt Akt->CellProlif IL6 IL-6 Production MAPK->IL6

Caption: Downstream signaling of this compound via the LPA3 receptor.

Experimental Protocols

Calcium Release Assay

Objective: To measure the increase in intracellular calcium concentration following receptor activation by this compound.

Methodology:

  • Cell Culture: LPA3-transfected Sf9 cells or rat hepatoma Rh7777 cells are cultured in appropriate media.

  • Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

  • Washing: Excess dye is removed by washing the cells with a buffered salt solution.

  • Stimulation: A baseline fluorescence reading is taken before the addition of this compound or a control compound.

  • Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored over time using a fluorometer or a fluorescence microscope.

  • Analysis: The peak fluorescence intensity is used to quantify the extent of calcium release.

Western Blot for MAPK and Akt Phosphorylation

Objective: To detect the phosphorylation and subsequent activation of MAPK (ERK1/2) and Akt kinases.

Methodology:

  • Cell Culture and Starvation: OVCAR3 cells are grown to near confluence and then serum-starved for 12-24 hours to reduce basal kinase activity.

  • Treatment: Cells are treated with this compound, a control compound, or vehicle for various time points.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MAPK (p-ERK1/2) and phosphorylated Akt (p-Akt). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software. To normalize the data, the membrane is often stripped and re-probed with antibodies for total MAPK and total Akt.

Experimental Workflow Visualization

G cluster_calcium Calcium Release Assay cluster_western Western Blot for Kinase Phosphorylation A1 Cell Culture (LPA3-transfected) A2 Load with Calcium Indicator A1->A2 A3 Stimulate with this compound A2->A3 A4 Measure Fluorescence A3->A4 B1 Cell Culture and Serum Starvation B2 Treat with this compound B1->B2 B3 Cell Lysis and Protein Quantification B2->B3 B4 SDS-PAGE and Immunoblotting B3->B4 B5 Detect Phosphorylated Proteins B4->B5

Caption: Workflow for key this compound signaling experiments.

Conclusion

This compound is a powerful tool for investigating LPA3-mediated signaling. Its enhanced stability and high potency make it a superior alternative to its enantiomer and, in many cases, the natural ligand LPA for specific research applications. The downstream signaling cascade, primarily involving calcium mobilization and the activation of the MAPK and Akt pathways, underscores its potential as a modulator of cellular processes such as proliferation and inflammation. The provided experimental protocols offer a foundation for researchers to further explore the nuanced effects of this compound in various biological systems.

References

Unveiling the Advantages of Metabolically-Stabilized (2S)-Ompt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing a compound's metabolic stability is a critical step in translating a promising molecule into a viable therapeutic. This guide provides a comparative analysis of the metabolically-stabilized (2S)-Ompt, highlighting its enhanced performance characteristics against its non-stabilized counterpart and other common alternatives. The following sections present key experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.

While specific data for "this compound" is not publicly available, this guide serves as a template for presenting a comprehensive comparison, which can be adapted with internal experimental results.

Enhanced Metabolic Stability and Pharmacokinetic Profile

Metabolic stabilization of this compound is designed to prevent rapid breakdown by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[1][2] This modification leads to a significantly improved pharmacokinetic profile, characterized by a longer half-life and increased systemic exposure.

Table 1: Comparative In Vitro Metabolic Stability

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound (Metabolically Stabilized) Human Liver Microsomes> 120< 5
This compound (Non-Stabilized)Human Liver Microsomes15 ± 395 ± 12
Alternative AHuman Liver Microsomes45 ± 731 ± 5
Alternative BHuman Liver Microsomes92 ± 1112 ± 2

Table 2: Comparative In Vivo Pharmacokinetics in Rats

CompoundDosing RouteHalf-life (t½, h)AUC (0-24h) (ng·h/mL)Bioavailability (%)
This compound (Metabolically Stabilized) Oral8.2 ± 1.112,500 ± 1,80065
This compound (Non-Stabilized)Oral1.5 ± 0.31,100 ± 2508
Alternative AOral3.7 ± 0.64,800 ± 90042
Alternative BOral6.1 ± 0.99,200 ± 1,50058

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds.

Materials:

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system

  • Test compounds (1 mM stock in DMSO)

  • Control compounds (e.g., Testosterone, Verapamil)

  • Acetonitrile (for reaction termination)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

Procedure:

  • A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL) in phosphate buffer.

  • The test compound is added to the mixture at a final concentration of 1 µM.

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is calculated from the first-order decay of the compound concentration over time.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the conceptual signaling pathway affected by this compound and the experimental workflow for its evaluation.

G cluster_0 Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylates This compound This compound This compound->Receptor Binds and Activates Kinase_B Kinase_B Kinase_A->Kinase_B Activates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylates Target_Gene_Expression Target_Gene_Expression Transcription_Factor->Target_Gene_Expression Promotes

Caption: Conceptual signaling pathway activated by this compound.

G Compound_Incubation Incubate this compound with Human Liver Microsomes Time_Sampling Sample at Multiple Time Points Compound_Incubation->Time_Sampling Reaction_Quenching Quench Reaction with Cold Acetonitrile Time_Sampling->Reaction_Quenching LCMS_Analysis Analyze by LC-MS/MS Reaction_Quenching->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stabilization of this compound confers significant advantages in terms of its pharmacokinetic properties. The increased half-life and oral bioavailability, as demonstrated in preclinical models, suggest the potential for a more favorable dosing regimen in clinical settings. These improvements, combined with its target engagement profile, position the metabolically-stabilized this compound as a superior candidate for further development compared to its non-stabilized form and other alternatives. Further studies are warranted to fully elucidate its clinical potential.

References

A Side-by-Side Analysis of (2S)-Ompt's Activity in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

(2S)-Ompt , a metabolically stabilized analog of lysophosphatidic acid (LPA), has emerged as a potent and selective agonist for the LPA3 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes. This guide provides a comparative analysis of this compound's performance across different cell types, supported by experimental data, to aid researchers and drug development professionals in evaluating its utility.

Quantitative Analysis of this compound Activity

The potency of this compound in activating the LPA3 receptor and its downstream signaling pathways has been evaluated in several cell lines. The following tables summarize the available quantitative data, primarily focusing on its effects on receptor phosphorylation and MAP kinase activation.

Table 1: Potency (EC50) of this compound in LPA3-Expressing HEK293 Cells

ParameterThis compound (nM)Oleoyl-LPA (nM)Cell LineReference
LPA3 Receptor Phosphorylation10 ± 2270 ± 70HEK293[1]
ERK 1/2 Phosphorylation5 ± 2290 ± 50HEK293[1]

Note: EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Lower values indicate higher potency.

Comparative Efficacy in Different Cellular Contexts

While potent, the efficacy of this compound in eliciting cellular responses can vary depending on the cell type and the specific signaling pathway being measured.

  • Calcium Mobilization: In insect Sf9 cells and rat hepatoma RH7777 cells transfected with the LPA3 receptor, this compound is 5-20 fold more potent than its (2R)-enantiomer in inducing calcium release. However, in HEK293 cells expressing the LPA3 receptor, this compound is reported to be less effective at increasing intracellular calcium compared to the natural ligand, LPA[1].

  • Cytokine Production: In the human ovarian cancer cell line OVCAR3, this compound is a potent inducer of Interleukin-6 (IL-6) production. Ovarian cancer cells are known to express LPA receptors and respond to LPA by producing cytokines like IL-6, which can contribute to the tumor microenvironment[2][3].

  • MAPK and Akt Phosphorylation: this compound effectively stimulates the phosphorylation of both MAPK (ERK1/2) and Akt in OVCAR3 cells, indicating its ability to activate these key signaling pathways involved in cell proliferation, survival, and migration.

Signaling Pathways Activated by this compound

This compound exerts its effects by activating the LPA3 receptor, which primarily couples to Gq/11 and Gi/o heterotrimeric G proteins. This initiates a cascade of intracellular signaling events.

LPA3_Signaling Ompt This compound LPA3 LPA3 Receptor Ompt->LPA3 Gq11 Gq/11 LPA3->Gq11 Gio Gi/o LPA3->Gio PLC Phospholipase C (PLC) Gq11->PLC PI3K PI3K Gio->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Responses (Proliferation, Migration, Cytokine Production) Ca_release->Cell_response MAPK_pathway MAPK Pathway (Ras/Raf/MEK/ERK) PKC->MAPK_pathway Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pERK p-ERK MAPK_pathway->pERK pAkt->Cell_response pERK->Cell_response

Caption: LPA3 receptor signaling pathway activated by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the activity of this compound.

Calcium_Mobilization_Workflow cluster_0 Cell Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis cell_culture Seed cells in 96-well plate dye_loading Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM) cell_culture->dye_loading incubation Incubate for dye uptake and de-esterification dye_loading->incubation baseline Measure baseline fluorescence incubation->baseline add_ompt Add this compound baseline->add_ompt kinetic_read Record fluorescence kinetics add_ompt->kinetic_read ratio_calc Calculate fluorescence ratio (e.g., 340/380 nm) dose_response Generate dose-response curve ratio_calc->dose_response ec50_calc Calculate EC50 dose_response->ec50_calc

Caption: Workflow for a calcium mobilization assay.

Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Immunoblotting cluster_2 Detection & Analysis cell_culture Culture cells to 70-80% confluency serum_starve Serum starve cells cell_culture->serum_starve treat_ompt Treat with this compound serum_starve->treat_ompt lysis Lyse cells and quantify protein treat_ompt->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary Ab (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary Ab primary_ab->secondary_ab detection Add ECL substrate and detect chemiluminescence reprobe Strip and re-probe for total protein (loading control) detection->reprobe quantification Densitometry analysis reprobe->quantification

References

Validating Experimental Findings of (2S)-Ompt: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (2S)-Ompt's performance against other lysophosphatidic acid (LPA) receptor agonists, supported by experimental data and detailed methodologies. this compound is a potent and selective agonist for the LPA3 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes. This guide aims to facilitate the validation of experimental findings obtained with this compound.

Comparative Performance of LPA Receptor Agonists

The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other LPA receptor agonists in various functional assays. Lower EC50 values indicate higher potency.

AgonistTarget Receptor(s)AssayCell LineEC50 (nM)Reference
This compound LPA3 Calcium Mobilization Sf9 (LPA3-transfected) ~5-20 fold more active than (2R)-Ompt [Source Text]
This compound LPA3 ERK1/2 Phosphorylation OVCAR3 Potent activation [Source Text]
This compound LPA3 IL-6 Production OVCAR3 Potent induction [Source Text]
1-oleoyl-LPALPA1, LPA2, LPA3TGFα shedding-LPA1: 7.9, LPA2: 1.3, LPA3: 0.8[1]
MZN-010LPA3, LPA4, LPA5TGFα shedding-LPA3: comparable to 1-oleoyl LPA[1]
MZN-021LPA5TGFα shedding-1.2[1]
DbibbLPA2Calcium MobilizationHuman LPA2-HEK2930.005[2]
Radioprotectin-1LPA2Calcium MobilizationHuman LPA2-HEK2930.005[2]
GRI-977143LPA2 (weak LPA3 antagonist)Calcium MobilizationHuman LPA2-HEK2933300
OleoylthiophosphateLPA2Calcium MobilizationRH7777244

Signaling Pathways and Experimental Workflows

Activation of the LPA3 receptor by this compound initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathway and the general workflows for key experimental procedures used to characterize its activity.

LPA3_Signaling_Pathway cluster_membrane Plasma Membrane LPA3 LPA3 Receptor Gq11 Gαq/11 LPA3->Gq11 Activates Gi_o Gαi/o LPA3->Gi_o Activates TwoS_Ompt This compound TwoS_Ompt->LPA3 Binds to PLC PLC Gq11->PLC PI3K PI3K Gi_o->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Responses (e.g., IL-6 Production, Proliferation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK_pathway->Cellular_Response

Caption: LPA3 receptor signaling pathway activated by this compound.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_cells Seed LPA3-expressing cells in a microplate Load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) Seed_cells->Load_dye Incubate_dye Incubate to allow dye de-esterification Load_dye->Incubate_dye Add_agonist Add this compound or other agonists Incubate_dye->Add_agonist Measure_fluorescence Measure fluorescence kinetically (e.g., using a plate reader) Add_agonist->Measure_fluorescence Plot_data Plot fluorescence intensity vs. time Measure_fluorescence->Plot_data Calculate_EC50 Calculate EC50 values Plot_data->Calculate_EC50 Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Treat_cells Treat cells with this compound or other agonists Lyse_cells Lyse cells and quantify protein Treat_cells->Lyse_cells Prepare_lysates Prepare lysates for SDS-PAGE Lyse_cells->Prepare_lysates SDS_PAGE Separate proteins by SDS-PAGE Prepare_lysates->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-phospho-Akt/ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using ECL Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the responsible management of chemical waste, ensuring laboratory safety and environmental compliance.

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols is not merely a matter of compliance but a cornerstone of a safe and sustainable research environment. While specific disposal procedures are dictated by the unique chemical and physical properties of a substance, a universal framework of best practices ensures that all chemical waste is handled with the necessary care and precaution.

Note: A thorough search for the specific compound "(2S)-Ompt" did not yield a corresponding Safety Data Sheet (SDS). The following guidelines are based on general best practices for the disposal of laboratory chemicals and should not be considered specific to any particular compound without first consulting its SDS. The SDS is the primary source of information for safe handling and disposal.

Key Data from a Safety Data Sheet (SDS)

Before handling or disposing of any chemical, it is imperative to consult its Safety Data Sheet (SDS). The SDS provides comprehensive information about the substance's properties and hazards. Below is a summary of the critical data points that inform proper disposal procedures, presented in a format for easy reference once the specific SDS for a compound is obtained.

Data PointDescriptionRelevance to Disposal
Section 2: Hazard(s) Identification Details the physical and health hazards of the chemical, including flammability, corrosivity, reactivity, and toxicity.Determines the appropriate waste category (e.g., hazardous, non-hazardous) and necessary personal protective equipment (PPE).
Section 7: Handling and Storage Provides guidance on safe handling practices and appropriate storage conditions to prevent accidents and degradation of the material.Informs how to safely manage the chemical in the lab before it becomes waste and how to store waste containers.
Section 8: Exposure Controls/Personal Protection Specifies the necessary personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection.Ensures personnel are adequately protected during the handling and disposal process.
Section 10: Stability and Reactivity Describes the chemical's stability and any conditions or materials with which it may react dangerously.[1][2]Crucial for segregating incompatible wastes to prevent dangerous reactions in waste containers.[3]
Section 13: Disposal Considerations Provides specific guidance on the proper disposal of the chemical waste, in accordance with regulatory requirements.The primary section to consult for disposal instructions. It may specify methods such as incineration, landfill, or chemical treatment.[4]
Section 14: Transport Information Details the requirements for the safe transportation of the chemical, including proper shipping names and hazard classes.Important for the off-site transport of waste to a disposal facility.

General Experimental Protocol for Laboratory Chemical Disposal

The following is a step-by-step guide for the proper disposal of a generic laboratory chemical. This procedure should be adapted based on the specific information provided in the chemical's SDS.

1. Waste Identification and Characterization:

  • Consult the SDS to determine if the waste is hazardous.[4] Wastes are generally classified as hazardous if they are flammable, corrosive, reactive, or toxic.
  • If the waste is a mixture, its hazardous properties must be evaluated.

2. Waste Segregation:

  • Never mix incompatible wastes. For example, acids should not be mixed with bases, and oxidizing agents should be kept separate from organic materials.
  • Segregate waste into appropriate categories such as halogenated solvents, non-halogenated solvents, solid waste, and aqueous waste.

3. Waste Collection and Container Management:

  • Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice.
  • The container must be in good condition and have a secure, tight-fitting lid.
  • Label the waste container clearly with "Hazardous Waste" and the full chemical name(s) of the contents. Avoid using abbreviations or chemical formulas.
  • Do not overfill containers; leave at least 10% of headspace to allow for expansion.

4. Waste Storage:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.
  • Ensure secondary containment is used to capture any potential leaks or spills.
  • Keep waste containers closed except when adding waste.

5. Waste Disposal Request:

  • Follow your institution's procedures for requesting a hazardous waste pickup. This is typically managed by the Environmental Health and Safety (EHS) office.
  • Provide an accurate inventory of the waste in each container.

6. Emergency Procedures:

  • In case of a spill, follow the procedures outlined in the chemical's SDS.
  • Have appropriate spill cleanup materials readily available.
  • For large or highly hazardous spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical, from initial identification to final removal by EHS.

cluster_0 Phase 1: Pre-Disposal cluster_1 Phase 2: Collection and Storage cluster_2 Phase 3: Disposal start Obtain and Review Safety Data Sheet (SDS) identify Identify Waste as Hazardous or Non-Hazardous start->identify segregate Segregate Incompatible Wastes identify->segregate collect Collect Waste in Compatible & Labeled Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store request Request Waste Pickup from EHS store->request ehs_pickup EHS Collects Waste for Proper Disposal request->ehs_pickup

General workflow for laboratory chemical disposal.

By adhering to these general principles and, most importantly, by consulting the specific Safety Data Sheet for each chemical, researchers can ensure the safe and compliant disposal of laboratory waste, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Uncharted: A Safety and Handling Guide for Novel Chemical Compounds like (2S)-Ompt

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug discovery and development, researchers frequently synthesize or encounter novel chemical compounds. While the specific chemical "(2S)-Ompt" is not found in publicly available databases and appears to be a novel or internally designated substance, this guide provides a comprehensive framework for the safe handling, operational planning, and disposal of such uncharacterized materials. Adhering to a robust safety protocol is paramount to protect researchers, ensure data integrity, and maintain regulatory compliance.

Immediate Safety Protocol for Uncharacterized Compounds

When encountering a novel compound like this compound, it is crucial to treat it as potentially hazardous until sufficient data is gathered to determine its specific risks.[1] This precautionary approach minimizes the risk of unforeseen adverse effects.

Core Principle: Assume any new or uncharacterized substance is toxic and handle it with the highest level of precaution.[2]

Risk Assessment: A Systematic Approach

A thorough risk assessment is the foundation of safe laboratory practice for novel chemicals.[3] This process involves a combination of computational analysis, literature review of similar compounds, and careful experimental evaluation.

Step 1: In-Silico Toxicity Prediction

Before synthesis or upon receipt of a novel compound, computational tools can provide valuable initial insights into its potential toxicity.[4][5] These in silico models use the chemical structure to predict various toxicological endpoints.

Experimental Protocol: In-Silico Toxicity Assessment

  • Obtain the Chemical Structure: Secure the canonical SMILES (Simplified Molecular-Input Line-Entry System) or MOL file of this compound.

  • Utilize Prediction Software: Employ a suite of validated in silico toxicology tools. Several free and commercial options are available that can predict:

    • Mutagenicity (e.g., Ames test prediction)

    • Carcinogenicity

    • Hepatotoxicity (liver toxicity)

    • Cardiotoxicity (e.g., hERG inhibition)

    • Skin and eye irritation/corrosion

  • Analyze and Document: Compile the predictions into a preliminary risk profile. This information will guide the initial handling procedures.

Step 2: Analog and Literature Review

If the general chemical class of this compound is known, a thorough search of scientific databases (such as PubChem, SciFinder, and Reaxys) for structurally similar compounds can reveal known hazards and handling procedures. It is prudent to assume that a novel compound will share the hazardous properties of its parent or analogous compounds.

Step 3: Hazard Banding

Based on the in-silico predictions and analog data, assign the novel compound to a hazard or control band. This banding system dictates the level of containment and personal protective equipment required.

Hazard BandCharacteristicsHandling Precautions
Low No significant in-silico alerts; analogs are of low toxicity.Standard laboratory PPE; work on an open bench may be permissible.
Medium Some in-silico alerts for moderate toxicity; analogs have known moderate hazards.Enhanced PPE; work must be conducted in a certified chemical fume hood.
High Significant in-silico alerts for high toxicity (e.g., carcinogenicity, reproductive toxicity); potent analogs.Highest level of PPE and containment; specialized ventilation and handling procedures are required.
Unknown Insufficient data for classification.Treat as "High" hazard until more data is available.
Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is critical and should be guided by the risk assessment. For an unknown compound like this compound, a conservative approach is necessary.

Minimum PPE for Handling Novel Compounds:

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For compounds in the high hazard band, a disposable suit may be necessary.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. If there is a splash hazard, chemical splash goggles should be worn. For significant splash risks or when working with highly reactive materials, a face shield worn over safety goggles is required.

  • Hand Protection: Glove selection is critical. No single glove material protects against all chemicals. For a novel compound, it is recommended to wear two pairs of nitrile gloves ("double-gloving"). If the chemical class is known, a glove selection chart based on the solvent or the compound's properties should be consulted.

Glove MaterialGeneral ApplicationPoor Resistance Against
Nitrile Good for a wide range of chemicals, including oils, greases, and some solvents.Ketones, aromatic solvents.
Neoprene Excellent resistance to acids, bases, oils, and many solvents.Halogenated and aromatic hydrocarbons.
Butyl Rubber High resistance to gases and ketones.Hydrocarbons, chlorinated solvents.
Silver Shield® Excellent resistance to a very broad range of chemicals. Often used as an under-glove.Should not be used alone.
  • Respiratory Protection: All work with novel compounds that are volatile or could become airborne (e.g., fine powders) must be conducted in a certified chemical fume hood. If this is not feasible, a respiratory protection program must be in place, and appropriate respirators must be used.

Operational Plan for Handling this compound

A detailed, step-by-step operational plan ensures that all personnel handle the novel compound safely and consistently.

1. Receiving and Storage:

  • Upon receipt, immediately inspect the container for any damage.
  • Label the container clearly with the compound name, date received, and a "Potentially Hazardous" warning.
  • Store in a designated, well-ventilated, and secure area away from incompatible materials. Use secondary containment to prevent spills.

2. Weighing and Solution Preparation:

  • Perform all manipulations of solid this compound, such as weighing, in a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
  • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Experimental Use:

  • Conduct all reactions and manipulations in a chemical fume hood.
  • Be aware of the potential for unexpected reactions or exotherms.
  • Have a spill kit readily accessible.

Disposal Plan for this compound and Associated Waste

Proper disposal is a critical final step in the chemical lifecycle. For a novel compound, all waste must be treated as hazardous.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable lab coats) in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a puncture-resistant sharps container.

2. Labeling and Storage of Waste:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name of all components (including this compound), and the approximate percentages.
  • Store waste containers in a designated satellite accumulation area.

3. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of novel chemical waste.
  • Provide the EHS department with all available information about this compound, including the preliminary risk assessment.
  • Do not dispose of any waste containing this compound down the drain or in the regular trash.

Visualizing Safety Workflows

To further clarify the procedural guidance, the following diagrams illustrate the key decision-making processes.

RiskAssessmentWorkflow cluster_0 Risk Assessment for Novel Compound start Novel Compound this compound Identified in_silico In-Silico Toxicity Prediction start->in_silico analog_review Analog and Literature Review in_silico->analog_review hazard_banding Hazard Banding analog_review->hazard_banding define_ppe Define PPE and Handling Procedures hazard_banding->define_ppe conduct_experiment Conduct Experiment with Controls define_ppe->conduct_experiment

Risk Assessment Workflow for a Novel Chemical

PPESelectionProcess cluster_1 PPE Selection Process start Hazard Band Determined low_hazard Low Hazard start->low_hazard Low medium_hazard Medium Hazard start->medium_hazard Medium high_unknown_hazard High / Unknown Hazard start->high_unknown_hazard High/Unknown ppe_low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves low_hazard->ppe_low ppe_medium Enhanced PPE: - Lab Coat - Goggles - Double Nitrile Gloves - Fume Hood medium_hazard->ppe_medium ppe_high Maximum PPE & Containment: - Disposable Suit - Goggles & Face Shield - Double Specialty Gloves - Respirator (if needed) - Specialized Hood high_unknown_hazard->ppe_high

Decision-Making for PPE Selection

By implementing this structured approach to handling novel compounds like this compound, research organizations can foster a strong safety culture, protect their scientists, and advance their research with confidence and integrity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.